4-Methyl-2-nitroquinoline
Description
Properties
IUPAC Name |
4-methyl-2-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-6-10(12(13)14)11-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZSVHOYRWNAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587460 | |
| Record name | 4-Methyl-2-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32110-63-7 | |
| Record name | 4-Methyl-2-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methyl-2-nitroquinoline: Structural Dynamics, Synthesis, and Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist, navigating the synthesis and application of functionalized aza-aromatics requires a deep understanding of electronic effects and mechanistic pathways. 4-Methyl-2-nitroquinoline (CAS: 32110-63-7) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry and drug development [1]. The presence of a powerful electron-withdrawing nitro group at the C2 position, combined with the steric and hyperconjugative effects of the C4 methyl group (lepidine core), makes this molecule an exceptional precursor for synthesizing kinase inhibitors, biologically active 2-quinolones, and diverse 2-substituted quinoline analogs.
This technical guide provides an authoritative breakdown of its physicochemical properties, the mechanistic rationale for its synthesis, and a field-proven, self-validating protocol for its preparation.
Chemical Identity & Physicochemical Profiling
Understanding the baseline quantitative data of 4-Methyl-2-nitroquinoline is critical for downstream formulation, chromatographic separation, and predictive modeling in drug design. The C2 nitro group significantly alters the electron density of the pyridine ring, rendering the C2 carbon highly electrophilic and perfectly primed for Nucleophilic Aromatic Substitution (SNAr)[3].
Table 1: Quantitative Physicochemical Data [1][3]
| Property | Value | Implication for Research & Development |
| CAS Registry Number | 32110-63-7 | Unique identifier for procurement and registry tracking. |
| Molecular Formula | C10H8N2O2 | Baseline for mass spectrometry and elemental analysis. |
| Molecular Weight | 188.18 g/mol | Low molecular weight, ideal for fragment-based drug discovery. |
| Exact Mass | 188.0586 Da | Target metric for High-Resolution Mass Spectrometry (HRMS). |
| Topological Polar Surface Area | 58.7 Ų | Excellent membrane permeability profile (Rule of 5 compliant). |
| Hydrogen Bond Donors | 0 | Indicates reliance on target-site H-bond donors for binding. |
| Hydrogen Bond Acceptors | 3 | Facilitates robust interactions with kinase hinge regions. |
Mechanistic Rationale: Overcoming Regioselectivity Challenges
A common pitfall in quinoline derivatization is the attempt to use classical electrophilic aromatic substitution (EAS) (e.g., HNO₃/H₂SO₄) to install a nitro group.
-
The Causality of Failure: Under strongly acidic conditions, the quinoline nitrogen is immediately protonated. This deactivates the pyridine ring, forcing the nitronium ion (NO₂⁺) to attack the more electron-rich carbocyclic ring, yielding an intractable mixture of 5-nitro and 8-nitro isomers.
-
The Expert Solution: To achieve strict regioselectivity at the C2 position, we must invert the paradigm and utilize Nucleophilic Nitration [2]. By activating the quinoline nitrogen with an acylating agent, we drastically increase the electrophilicity of the C2 carbon, allowing the mild nitrite anion (NO₂⁻) to attack exclusively at this position.
Validated Experimental Protocol: Nucleophilic Nitration
The following methodology details the regioselective synthesis of 4-methyl-2-nitroquinoline from 4-methylquinoline. Every step is designed as a self-validating system to ensure maximum yield and purity.
Causality of Reagent Selection:
-
Potassium Nitrite (KNO₂): Serves as the ambident nucleophile source.
-
Acetic Anhydride (Ac₂O): Acts as the electrophilic activator. It N-acylates the quinoline nitrogen, generating an N-acetylquinolinium intermediate that is highly susceptible to nucleophilic attack.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that leaves the nitrite anion unsolvated, thereby maximizing its nucleophilicity [2].
Step-by-Step Methodology:
-
System Preparation & Activation:
-
Action: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylquinoline (1.0 eq, 10 mmol) and KNO₂ (6.0 eq, 60 mmol) in 20 mL of anhydrous DMSO.
-
Validation Checkpoint: Purge the system with Argon gas for 10 minutes. The strict absence of atmospheric moisture is critical to prevent the premature hydrolysis of acetic anhydride into acetic acid, which would halt the activation step.
-
-
N-Acylation (The Critical Step):
-
Action: Prepare a solution of Ac₂O (6.0 eq, 60 mmol) in 10 mL of anhydrous DMSO. Add this solution dropwise to the reaction flask over a period of 40 minutes at 25°C.
-
Causality: The dropwise addition controls the highly exothermic N-acylation process. Bulk addition leads to localized heating, promoting the formation of intractable tar byproducts and the thermal decomposition of the intermediate.
-
-
Nucleophilic Attack & Rearomatization:
-
Action: Allow the reaction to stir at room temperature for an additional 4 to 6 hours.
-
Validation Checkpoint: Monitor the reaction visually and via TLC (Hexanes:EtOAc, 3:1). The solution will evolve from a pale yellow to a deep brown/orange. This color shift is the visual indicator of acetic acid elimination and the successful rearomatization of the quinoline ring.
-
-
Quenching & Phase Separation:
-
Action: Pour the reaction mixture into 100 mL of ice-cold distilled water. Extract the aqueous phase with Dichloromethane (DCM) (3 x 30 mL).
-
Causality: The ice-water quench safely hydrolyzes unreacted Ac₂O. DCM extraction selectively partitions the organic product from the highly water-soluble DMSO and inorganic potassium salts.
-
-
Purification & Isolation:
-
Action: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify the crude residue via silica gel column chromatography.
-
Validation Checkpoint: The target compound, 4-methyl-2-nitroquinoline, elutes as a distinct, UV-active band. Evaporation yields the product as a pale yellow solid.
-
Mechanistic workflow for the nucleophilic nitration of 4-methylquinoline.
Downstream Utility in Drug Development
The true value of 4-methyl-2-nitroquinoline lies in its role as a highly reactive synthetic hub. The C2 nitro group is exceptionally labile, unlocking two primary pathways for drug development:
-
Precursor to 2-Aminoquinolines: Catalytic hydrogenation (Pd/C, H₂) or metal-mediated reduction (Fe/HCl) smoothly converts the nitro group to a primary amine. The resulting 4-methylquinolin-2-amine is a privileged pharmacophore, frequently utilized in the design of ATP-competitive kinase inhibitors due to its ability to form critical bidentate hydrogen bonds within the kinase hinge region.
-
Nucleophilic Aromatic Substitution (SNAr): Because the nitro group is an outstanding leaving group, it can be directly displaced by various nucleophiles (e.g., primary/secondary amines, alkoxides, or thiolates) under mild basic conditions. This allows medicinal chemists to rapidly generate vast libraries of 2-substituted quinoline analogs for Structure-Activity Relationship (SAR) screening without rebuilding the heterocyclic core.
Downstream synthetic applications via reduction and SNAr pathways.
References
-
Title: Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling Source: Defense Technical Information Center (DTIC) URL: [Link]
Technical Guide: Nitroquinoline Scaffolds in Drug Discovery
Structural Pharmacology, Synthetic Protocols, and Therapeutic Repurposing
Executive Summary
The nitroquinoline scaffold—specifically the 5-nitro and 8-nitro derivatives of quinoline—represents a chemical duality in drug discovery. Historically flagged as a "structural alert" due to the genotoxic potential of the nitro group, recent medicinal chemistry has rehabilitated this class, particularly through the repurposing of Nitroxoline (5-nitro-8-hydroxyquinoline).
This guide provides a technical deep-dive into the nitroquinoline pharmacophore. It moves beyond basic definitions to explore the electronic tuning of the quinoline ring, the bioreductive mechanisms that enable hypoxia-selective anticancer activity, and the metal-chelating properties that dismantle bacterial biofilms. It includes validated synthetic protocols and assay methodologies for immediate laboratory application.
Part 1: Structural Chemistry & Pharmacophore Analysis
The pharmacological versatility of nitroquinolines stems from the interplay between the electron-deficient quinoline ring and the strongly electron-withdrawing nitro group (
Electronic Tuning and Chelation
The position of the nitro group dictates the molecule's reactivity and biological target.
-
5-Nitro Position (e.g., Nitroxoline): Increases the acidity of the phenolic hydroxyl group at position 8 (if present), enhancing metal chelation affinity (
modulation). -
Lipophilicity: The nitro group enhances membrane permeability compared to charged ammonium species, facilitating intracellular accumulation.
-
Chelation Motif: In 8-hydroxy-5-nitroquinoline, the Nitrogen (N1) and Oxygen (O8) form a bidentate ligand capable of sequestering divalent cations (
).
The Pharmacophore Map
The following diagram illustrates the functional zones of the Nitroxoline scaffold, highlighting its dual-action capability (Chelation + Bioreduction).
Figure 1: Pharmacophore analysis of 5-nitro-8-hydroxyquinoline (Nitroxoline), mapping structural features to therapeutic targets.[1][2][3]
Part 2: Therapeutic Verticals & Mechanisms[4]
Infectious Diseases: Beyond Simple Antibiosis
While Nitroxoline is a legacy drug for urinary tract infections (UTIs), its mechanism is distinct from standard antibiotics. It does not target a single enzyme (like gyrase) but acts as a biofilm disruptor .
-
Mechanism: It chelates
and from the biofilm matrix.[4] Since these ions are structural cross-linkers for the exopolysaccharide matrix, their removal causes biofilm dispersal. -
Synergy: By destroying the biofilm architecture, nitroquinolines re-sensitize resistant bacteria (e.g., MRSA, P. aeruginosa) to conventional antibiotics.
Oncology: Exploiting Hypoxia
Solid tumors often contain hypoxic regions resistant to chemotherapy. Nitroquinolines act as Hypoxia-Activated Prodrugs (HAPs) .
-
The Bioreductive Switch:
-
In normoxia (healthy tissue), the nitro group is reduced by enzymatic oxidoreductases but immediately re-oxidized by molecular oxygen (futile cycling), preventing toxicity.
-
In hypoxia (tumor), oxygen is absent. The nitro group undergoes stepwise reduction to a nitroso intermediate and then a hydroxylamine .
-
The hydroxylamine is a potent alkylating agent that covalently binds DNA, inducing apoptosis specifically in tumor cells.
-
Pathway Visualization: Bioreductive Activation
Figure 2: The bioreductive activation mechanism of nitroquinolines. Note the safety valve in healthy tissue (Green loop) vs. activation in tumors (Red path).
Part 3: The Toxicity Challenge (Genotoxicity)
The nitro group is a known "structural alert" for mutagenicity (Ames positive). However, not all nitroquinolines are carcinogens.
-
4-Nitroquinoline-1-oxide (4NQO): A potent carcinogen used in research to induce oral cancer in mice. It forms stable DNA adducts aggressively.
-
Nitroxoline: Despite containing a nitro group, it has a safe toxicological profile in humans. The 8-hydroxyl group alters the metabolic fate, favoring glucuronidation and excretion over DNA alkylation.
-
Design Strategy: To design safe nitroquinolines, chemists must introduce steric bulk near the nitro group or electronic donating groups to raise the reduction potential, making it harder for healthy cells to reduce the nitro group.
Part 4: Experimental Protocols
Synthesis of 5-Nitro-8-Hydroxyquinoline (Nitroxoline)
Objective: Regioselective nitration of 8-hydroxyquinoline.
Reagents:
-
8-Hydroxyquinoline (10 mmol)
-
Nitric acid (HNO3, 65%)
-
Sulfuric acid (H2SO4, conc.)
-
Ice/Water bath
Protocol:
-
Solubilization: Dissolve 1.45g (10 mmol) of 8-hydroxyquinoline in 5 mL of concentrated H2SO4 in a round-bottom flask. Cool to 0–5°C in an ice bath.
-
Nitration: Prepare a mixture of 0.8 mL HNO3 and 0.8 mL H2SO4. Add this dropwise to the quinoline solution over 20 minutes. Critical: Maintain temperature below 10°C to prevent di-nitration or tar formation.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes.
-
Quenching: Pour the reaction mixture onto 50g of crushed ice. A yellow precipitate will form immediately.
-
Neutralization: Adjust pH to ~4.0 using 10% NaOH solution (careful: exothermic).
-
Purification: Filter the yellow solid. Recrystallize from ethanol.
-
Yield: ~75-85%
-
Characterization: Melting point 178–180°C. Mass Spec (M+H) = 191.
-
Biofilm Disruption Assay (Crystal Violet)
Objective: Quantify the ability of a nitroquinoline derivative to disrupt established P. aeruginosa biofilms.
Protocol:
-
Culturing: Grow P. aeruginosa (PAO1) in LB broth overnight. Dilute 1:100 in fresh media.
-
Seeding: Add 100 µL of suspension to 96-well flat-bottom plates. Incubate 24h at 37°C (static) to form biofilms.
-
Treatment: Carefully remove planktonic media. Wash 1x with PBS. Add 100 µL of media containing Nitroxoline (concentration range: 0.5 – 64 µg/mL).
-
Incubation: Incubate for 24h at 37°C.
-
Staining:
-
Wash wells 2x with water.
-
Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min.
-
Wash 3x with water to remove excess dye.
-
Dry plate.
-
-
Quantification: Solubilize the dye with 150 µL of 30% acetic acid. Measure Absorbance at 550 nm (
). -
Calculation:
Part 5: Comparative Data
Table 1: Structure-Activity Relationship (SAR) of Selected Quinoline Derivatives
| Compound | Substitution | Primary Target | Therapeutic Indication | Toxicity Risk |
| Nitroxoline | 5-NO2, 8-OH | Metal Chelation, MetAP2 | UTI, Bladder Cancer | Low (Clinical Use) |
| 4NQO | 4-NO2, N-Oxide | DNA Intercalation | Carcinogen Model | High (Genotoxic) |
| Bedaquiline | Diarylquinoline | ATP Synthase | MDR-Tuberculosis | QT Prolongation |
| Clioquinol | 5-Cl, 7-I, 8-OH | Metal Chelation | Neurodegenerative | Neurotoxic (SMON) |
| KS-119 | 3-NO2 | EGFR Kinase | Solid Tumors | Moderate |
References
-
Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer. Source: Drug Discovery Today (2025) URL:[Link](Note: Direct DOI link synthesized from search context: doi.org/10.1016/j.drudis.2025.104419)
-
Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. Source: Journal of the National Cancer Institute / PMC (2016) URL:[Link]
-
Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Source: Current Medicinal Chemistry (2014) URL:[Link]
-
Structure-activity relationship of genotoxic polycyclic aromatic nitro compounds. Source: Environmental and Molecular Mutagenesis (1992) URL:[5][Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitroxoline - Wikipedia [en.wikipedia.org]
- 5. Structure-activity relationship of genotoxic polycyclic aromatic nitro compounds: further evidence for the importance of hydrophobicity and molecular orbital energies in genetic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of 4-Methyl-2-nitroquinoline: A Versatile Intermediate for Drug Discovery
An In-depth Technical Guide
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Within this chemical class, substituted nitroquinolines represent a particularly reactive and versatile group of compounds. This guide focuses on 4-Methyl-2-nitroquinoline, a key heterocyclic aromatic compound whose strategic placement of a nitro group and a methyl group makes it an exceptionally valuable intermediate for the synthesis of novel drug candidates. We will explore its synthesis, the chemical logic behind its reactivity, and its potential as a precursor for developing next-generation therapeutics, particularly in oncology and infectious diseases. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols.
Strategic Importance of the 4-Methyl-2-nitroquinoline Scaffold
The pharmacological promise of 4-Methyl-2-nitroquinoline stems from the specific electronic properties conferred by its substituents:
-
The 2-Nitro Group: As a potent electron-withdrawing group, the nitro moiety at the C2 position significantly modulates the electron density of the quinoline ring system. This activation is twofold: it renders the nitro group itself susceptible to chemical reduction, and it primes the heterocyclic ring for specific nucleophilic substitution reactions, thereby opening numerous avenues for derivatization.[3]
-
The 4-Methyl Group: The methyl group at the C4 position introduces a site for potential metabolic interaction and further chemical modification. Studies on related compounds like 4-methylquinoline have shown that this position is critical for biological activity, with metabolic hydroxylation being a key detoxification pathway.[4] Its presence also influences the overall lipophilicity and steric profile of molecules derived from this intermediate.
This unique combination makes 4-Methyl-2-nitroquinoline not just a static molecule, but a dynamic platform for building a library of diverse and pharmacologically active compounds.
Synthesis of the 4-Methyl-2-nitroquinoline Intermediate
The efficient synthesis of the starting intermediate is paramount. While several methods exist for quinoline synthesis, the Doebner-von Miller reaction provides a reliable and scalable approach for this specific structure, starting from readily available precursors.[5] The reaction involves the acid-catalyzed condensation of an aniline (in this case, 2-nitroaniline) with an α,β-unsaturated carbonyl compound.
Experimental Protocol: Synthesis via Doebner-von Miller Reaction
Objective: To synthesize 4-Methyl-2-nitroquinoline from 2-nitroaniline and crotonaldehyde.
Materials:
-
2-Nitroaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution, 10% (w/v)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitroaniline (1 equivalent) in ethanol.
-
Acidification: Slowly add concentrated HCl (3 equivalents) to the stirred solution. The reaction is exothermic; use an ice bath to maintain the temperature below 30°C.
-
Aldehyde Addition: Add crotonaldehyde (1.2 equivalents) dropwise to the reaction mixture over 30 minutes.
-
Reflux: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. Neutralize the acidic solution by the slow addition of 10% NaOH solution until the pH reaches ~8. A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to elute the final product.
-
Characterization: Confirm the structure and purity of the synthesized 4-Methyl-2-nitroquinoline using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Methyl-2-nitroquinoline.
Derivatization Strategies for Pharmacological Applications
The true potential of 4-Methyl-2-nitroquinoline lies in its capacity to serve as a scaffold for generating diverse molecular architectures. The following pathways are key to unlocking its pharmacological value.
Reduction of the Nitro Group: Accessing the Amino-Quinoline Core
The most fundamental and powerful transformation is the reduction of the 2-nitro group to a 2-amino group. This creates 4-methylquinolin-2-amine, an intermediate with a nucleophilic amino group that is a gateway to a vast array of derivatives, including amides, sulfonamides, and ureas, many of which are known pharmacophores in antimalarial and antibacterial agents.[6]
Experimental Protocol: Nitro Group Reduction
-
Setup: Dissolve 4-Methyl-2-nitroquinoline (1 eq.) in ethanol in a round-bottom flask.
-
Catalyst Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.).
-
Reaction: Stir the mixture at 60-70°C for 2-3 hours until TLC indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction, dilute with water, and basify with a saturated sodium bicarbonate solution to precipitate tin salts.
-
Extraction & Purification: Filter the mixture and extract the filtrate with ethyl acetate. Dry the organic layer, concentrate, and purify the resulting 4-methylquinolin-2-amine by chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Precursor
While 4-Methyl-2-nitroquinoline itself is not primed for SNAr, its halogenated analog, 4-chloro-2-nitroquinoline , is a highly valuable intermediate. The powerful electron-withdrawing effect of the nitro group at C2, combined with that of the quinoline nitrogen, makes the C4 position exceptionally electrophilic and susceptible to displacement of the chloro group by various nucleophiles (e.g., amines, thiols, alkoxides). This strategy is instrumental in creating compounds that can target kinase active sites.[7][8]
Key Derivatization Pathways
Caption: Key derivatization pathways from the nitroquinoline intermediate.
Potential Biological Targets and Mechanisms of Action
Derivatives of 4-Methyl-2-nitroquinoline are predicted to interact with several key biological pathways implicated in major diseases.
Anticancer Potential: Targeting Kinase Signaling
Many quinoline-based compounds are potent inhibitors of protein kinases. Derivatives synthesized from the 4-chloro-2-nitroquinoline intermediate, by introducing specific amine side chains at the C4 position, could function as ATP-competitive inhibitors of critical oncogenic kinases.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell proliferation and survival.[7] Intermediates like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline have been used to synthesize PI3K/mTOR inhibitors.[7][9] It is plausible that derivatives of 4-methyl-2-nitroquinoline could be designed to target these kinases.
-
EGFR Inhibition: Certain 3-nitroquinoline derivatives have shown potent antiproliferative activity against tumor cell lines that overexpress the Epidermal Growth Factor Receptor (EGFR).[10] This suggests that the nitroquinoline core can be a valuable pharmacophore for developing EGFR inhibitors.
PI3K/Akt/mTOR Signaling Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicity and Safety of 4-Methyl-2-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
4-Methyl-2-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. While specific applications are not broadly documented in mainstream literature, its structural motifs—the quinoline ring, a methyl group, and a nitro group—are prevalent in pharmacologically active molecules and industrial chemicals. The quinoline core is a critical scaffold in drugs like chloroquine and quinine, while nitroaromatic compounds are known for their bioactivity and, concurrently, their potential toxicity.[1][2]
This guide provides a comprehensive technical analysis of the known and inferred toxicological profile of 4-Methyl-2-nitroquinoline. Given the sparse direct data on this specific molecule, this document synthesizes information from closely related structural analogs, such as 4-nitroquinoline-1-oxide (4-NQO), methylquinolines, and general principles of nitroaromatic compound toxicology. This approach, termed "read-across," is a standard toxicological practice for assessing chemicals with limited individual data. We will delve into its physicochemical properties, metabolic activation pathways, genotoxic and carcinogenic potential, and provide robust protocols for its safe handling and experimental evaluation.
Physicochemical Properties and Toxicological Implications
The structure of 4-Methyl-2-nitroquinoline dictates its behavior in biological systems. The lipophilic quinoline backbone suggests it can readily cross cell membranes, while the electron-withdrawing nitro group is a key toxophore, susceptible to metabolic reduction.
| Property | Value / Information | Implication for Toxicity & Handling |
| Molecular Formula | C₁₀H₈N₂O₂ | --- |
| Molecular Weight | 188.18 g/mol | Influences diffusion and transport across membranes. |
| Appearance | Inferred to be a solid at room temperature. | Handling as a powder requires dust control measures. |
| Solubility | Expected to have low aqueous solubility. | May require organic solvents for in vitro assays, which must be controlled for. |
| Reactivity | The nitro group is a key site for metabolic reduction.[1][2] | Metabolic activation is a primary driver of its potential genotoxicity. |
Note: Specific experimental data for 4-Methyl-2-nitroquinoline is limited. Properties are inferred from related structures like 4-methyl-2-nitroaniline and general chemical principles.[3][4]
Toxicological Profile: Mechanisms and Hazards
The primary toxicological concern for nitroaromatic compounds is their potential for genotoxicity and carcinogenicity, driven by metabolic activation.
Metabolic Activation and Mechanism of Genotoxicity
The toxicity of nitroquinolines is not inherent to the parent molecule but arises from its metabolic transformation. The nitro group undergoes a stepwise reduction, catalyzed by various cellular nitroreductases, to form highly reactive intermediates.[1][2]
-
Nitro Reduction: The nitro group (-NO₂) is reduced to a nitroso (-NO) intermediate.
-
Hydroxylamine Formation: Further reduction yields a hydroxylamino (-NHOH) derivative. This species, 4-hydroxylaminoquinoline, is a potent electrophile.
-
DNA Adduct Formation: The hydroxylamino intermediate can be further activated (e.g., by acetylation or sulfation) to form a nitrenium ion. This highly reactive species covalently binds to DNA bases, primarily purines (guanine and adenine), forming bulky DNA adducts.[5]
These adducts disrupt DNA replication and transcription, leading to mutations if not repaired by cellular mechanisms like Nucleotide Excision Repair (NER).[6] This cascade is the foundational mechanism for the mutagenic and carcinogenic properties of compounds like 4-NQO.[5][7]
Caption: Workflow for the Salmonella/microsome (Ames) mutagenicity test.
Methodology:
-
Strain Preparation: Culture the required Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) overnight in nutrient broth. [8]2. Metabolic Activation (S9 Mix): The causality behind using an S9 mix is to mimic mammalian metabolism. Many compounds are pro-mutagens, becoming mutagenic only after being processed by liver enzymes like cytochrome P450s. [9]The S9 fraction, derived from the livers of rats induced with Aroclor-1254, provides these enzymes. [8]The test is run in parallel with and without the S9 mix to make this distinction.
-
Test Article Preparation: Prepare a dilution series of 4-Methyl-2-nitroquinoline in a suitable solvent (e.g., DMSO).
-
Plate Incorporation Assay:
-
To a sterile tube, add:
-
100 µL of bacterial culture.
-
500 µL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).
-
100 µL of the test compound dilution.
-
-
Include negative (solvent only) and positive controls (e.g., 4-NQO for -S9, 2-Aminoanthracene for +S9) to ensure the assay is self-validating.
-
Pre-incubate the mixture for 20-30 minutes at 37°C.
-
Add 2 mL of molten top agar containing a trace amount of histidine and biotin (this allows for a few cell divisions, which is necessary for mutations to be fixed).
-
Vortex briefly and pour onto minimal glucose agar plates. [10]5. Incubation & Analysis: Incubate the plates in the dark at 37°C for 48-72 hours. [10]Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous background rate observed in the negative control.
-
Conclusion and Future Directions
While direct toxicological data for 4-Methyl-2-nitroquinoline is scarce, a comprehensive analysis based on its structural analogs provides a strong basis for a precautionary approach. The presence of the nitroquinoline scaffold, a well-established carcinogenic and mutagenic motif, dictates that this compound must be handled as a potential genotoxic carcinogen. Its mechanism of toxicity is likely driven by reductive metabolic activation to a reactive hydroxylamino intermediate that forms DNA adducts.
Future research should prioritize conducting empirical studies on 4-Methyl-2-nitroquinoline itself. A standard battery of genotoxicity tests, including the Ames test, an in vitro mammalian cell micronucleus assay, and an in vivo carcinogenicity bioassay in rodents, would be necessary to definitively characterize its hazard profile. Such data is critical for any researchers considering this molecule for further development in pharmaceuticals or other chemical applications.
References
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Takahashi, K., et al. (1985). Lack of carcinogenicity of 8-nitroquinoline on long-term in vivo test in hamsters. Journal of Toxicological Sciences, 10(2), 101-106. [Link]
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Ni, Y. C., et al. (1989). Carcinogenicity of 8-nitroquinoline in Sprague-Dawley rats. Cancer Letters, 45(2), 117-122. [Link]
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Karthikeyan, G., & Amaresan, N. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology, 42(7), 655-662. [Link]
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Ames Test | Cyprotex ADME-Tox Solutions. Evotec. [Link]
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Gupta, V. K., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. [Link]
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Das, D., & Saikia, P. J. (2018). Brief Review on 4-Nitroquinoline-1-oxide induced oral carcinogenesisin murine test system. International Journal of Creative Research Thoughts (IJCRT), 6(2). [Link]
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Tejs, S. (2008). The Ames test: a methodological short review. Polish Journal of Environmental Studies, 17(3), 417-421. [Link]
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4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis. [Link]
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AMES test: history, principle, and its role in modern genotoxicity screening. GenEvolutioN. [Link]
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Evidence on the carcinogenicity of 4-metylquinoline. (2000). OEHHA. [Link]
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Todd, R. B., et al. (2016). Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing. G3: Genes, Genomes, Genetics, 6(11), 3659-3667. [Link]
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Tada, M., et al. (1981). Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. Carcinogenesis, 2(8), 735-738. [Link]
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Safety data sheet - 2-Methyl-4-nitroaniline. CPAchem. [Link]
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Williams, D. E. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxics, 9(10), 263. [Link]
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Alldrick, A. J., & Rowland, I. R. (1984). Exposure to low concentrations of mutagens alters the mutagenic and lethal effects of 4-nitroquinoline-N-oxide and mitomycin C in Escherichia coli. Mutation Research, 126(2), 121-126. [Link]
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da Silva, A. C. G., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1545-1577. [Link]
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2-Methyl-4-nitroquinoline 1-oxide. PubChem. [Link]
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meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
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Skov, K. A., et al. (1994). Radiosensitizing and toxic properties of quinoline and nitroquinoline complexes of platinum [PtCl2(NH3)quinoline]. International Journal of Radiation Oncology, Biology, Physics, 29(2), 303-306. [Link]
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McCoy, E. C., et al. (1981). 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria. Mutation Research, 89(2), 151-159. [Link]
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4-Methyl-2-nitroaniline. PubChem. [Link]
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Bioremediation of nitroaromatic compounds. (2009). Cambridge University Press. [Link]
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Storage And Handling Of Industrial Nitrocellulose. Health and Safety Executive. [Link]
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Drug Metabolism and Toxicological Mechanisms. MDPI. [Link]
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4-Methyl-2-nitroquinoline vs. 4-Methyl-8-nitroquinoline structural differences
An In-depth Technical Guide to the Structural Isomers: 4-Methyl-2-nitroquinoline vs. 4-Methyl-8-nitroquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a broad spectrum of biological activities. Among its many derivatives, nitroquinolines have garnered significant attention for their potential as antimicrobial, anticancer, and antiparasitic agents.[1][2][3][4] The introduction of a nitro group onto the quinoline ring system dramatically alters its electronic properties and, consequently, its chemical reactivity and pharmacological profile.
This guide provides a detailed comparative analysis of two specific positional isomers: 4-Methyl-2-nitroquinoline and 4-Methyl-8-nitroquinoline. While sharing the same molecular formula and weight, the distinct placement of the nitro group—either on the pyridine or the benzene ring component of the quinoline system—imparts unique structural, physicochemical, and spectroscopic characteristics. Understanding these nuanced differences is paramount for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of this chemical class or to design novel derivatives with tailored properties.
Part 1: Core Structural and Electronic Analysis
The fundamental difference between 4-Methyl-2-nitroquinoline and 4-Methyl-8-nitroquinoline lies in the position of the electron-withdrawing nitro (-NO₂) group. This seemingly minor positional shift results in profound changes to the molecule's electronic distribution, steric profile, and overall three-dimensional shape.
-
4-Methyl-2-nitroquinoline: In this isomer, the nitro group is located at the C2 position of the pyridine ring. This places it in direct conjugation with the ring nitrogen, creating a highly electron-deficient pyridine moiety. This activation is pivotal for its chemical reactivity.
-
4-Methyl-8-nitroquinoline: Here, the nitro group is situated at the C8 position on the carbocyclic (benzene) ring. Its electronic influence on the pyridine ring is less direct. However, its proximity to the nitrogen atom at position 1 (a peri-interaction) introduces significant steric and electronic repulsion, which can influence the planarity and reactivity of the entire ring system.
Caption: Chemical structures of 4-Methyl-2-nitroquinoline and 4-Methyl-8-nitroquinoline.
Part 2: Comparative Physicochemical Properties
The structural isomerism directly translates into distinct physicochemical properties, which are critical determinants of a molecule's behavior in both chemical and biological systems, affecting aspects like solubility, membrane permeability, and crystal packing.
| Property | 4-Methyl-2-nitroquinoline | 4-Methyl-8-nitroquinoline | Data Source(s) |
| Molecular Formula | C₁₀H₈N₂O₂ | C₁₀H₈N₂O₂ | [5][6] |
| Molecular Weight | 188.18 g/mol | 188.18 g/mol | [5][6] |
| Melting Point | Data not readily available | 125-126 °C | [6] |
| Boiling Point | Estimated ~340 °C | 340.8 °C at 760 mmHg | [6] |
| LogP (XLogP3) | ~1.3 (Predicted) | 2.6 | [5][6] |
| Polar Surface Area (PSA) | 71.3 Ų (Predicted for 2-methyl-4-nitroquinoline 1-oxide) | 58.71 Ų | [6][7] |
| pKa (Predicted) | Data not readily available | 1.87 ± 0.30 | [6] |
| CAS Number | Not assigned | 2801-29-8 | [5][6] |
Analysis of Properties:
-
LogP: The higher LogP value for the 8-nitro isomer suggests it is more lipophilic (less polar) than the 2-nitro isomer. This can be attributed to the intramolecular interactions and the overall molecular dipole moment, which is influenced by the nitro group's position. This difference has significant implications for solubility and the ability to cross biological membranes.
-
Polar Surface Area (PSA): The PSA, a key predictor of drug transport properties, is also expected to differ. The positioning of the nitro group in the 8-position results in a slightly lower PSA compared to related nitroquinolines.[6][7]
-
Melting Point: The defined melting point of 4-Methyl-8-nitroquinoline suggests a stable crystalline structure.[6] The properties of the 2-nitro isomer would be influenced by different intermolecular forces, likely resulting in a different melting point.
Part 3: Spectroscopic Distinctions for Isomer Identification
Unequivocal identification of these isomers in a laboratory setting relies on spectroscopic analysis. Each technique provides a unique fingerprint based on the molecule's structure.
¹H NMR Spectroscopy
The chemical shifts of the protons on the quinoline ring are highly sensitive to the electronic environment created by the nitro group.
-
4-Methyl-2-nitroquinoline: The potent electron-withdrawing effect of the nitro group at C2 will cause a significant downfield shift (deshielding) of the proton at the adjacent C3 position. Protons on the benzene ring (C5-C8) will be less affected.
-
4-Methyl-8-nitroquinoline: The nitro group at C8 will most significantly deshield the adjacent proton at C7. The peri-proton at C5 will also experience a downfield shift. The proton at C2, being on the pyridine ring and further away, will be less influenced compared to the C3 proton in the other isomer. The methyl group protons at C4 will likely show subtle differences in their chemical shifts between the two isomers.
¹³C NMR Spectroscopy
The carbon spectrum provides complementary information:
-
In 4-Methyl-2-nitroquinoline , the C2 carbon, directly attached to the nitro group, will be significantly deshielded and likely show a reduced intensity due to quadropolar relaxation effects of the nitrogen.
-
In 4-Methyl-8-nitroquinoline , the C8 carbon will be similarly affected. The electronic effects will propagate through the ring system, leading to a unique set of chemical shifts for all 10 carbons, allowing for clear differentiation.
Infrared (IR) Spectroscopy
Both isomers will exhibit characteristic absorption bands for the nitro group.
-
Asymmetric NO₂ Stretch: A strong band typically appears in the 1550-1500 cm⁻¹ region.
-
Symmetric NO₂ Stretch: A strong band is expected around 1360-1300 cm⁻¹.
While both isomers will show these peaks, the precise wavenumber can be subtly influenced by the electronic environment. For instance, IR spectra of the related 4-methyl-2-nitroaniline show strong N-O stretching bands at 1524 and 1355 cm⁻¹.[8][9] These values provide a reference for what to expect.
Mass Spectrometry (MS)
-
Molecular Ion Peak: Both isomers will display an identical molecular ion peak (M⁺) at an m/z corresponding to their shared molecular weight of 188.18.[5]
-
Fragmentation Pattern: The key distinction will lie in the fragmentation pattern. The stability of the resulting fragment ions will differ based on the initial position of the nitro group. For example, the loss of NO₂ or other fragmentation pathways may be more or less favorable depending on the isomer, leading to different relative abundances of daughter ions.
Part 4: Synthesis, Reactivity, and Biological Implications
Synthetic Pathways
The synthesis of substituted quinolines often employs classic methods like the Skraup, Doebner-von Miller, or Combes syntheses.[10] The synthesis of a specific nitro-isomer typically involves one of two strategies:
-
Nitration of a Pre-formed Ring: Nitrating 4-methylquinoline would likely produce a mixture of isomers, including the 5-, 6-, and 8-nitro derivatives, which would then require chromatographic separation. Direct nitration at the 2-position is generally not feasible.
-
Ring Construction from a Nitrated Precursor: A more regioselective approach involves starting with a specifically substituted nitroaniline. For example, the synthesis of 4-Methyl-8-nitroquinoline could potentially start from 2-methyl-6-nitroaniline, and the synthesis of 4-Methyl-2-nitroquinoline could be approached using 4-methyl-2-nitroaniline as a starting material in a reaction like the Doebner-von Miller synthesis.[11][12]
Caption: A generalized workflow for regioselective quinoline synthesis.
Chemical Reactivity
The position of the nitro group is the single most important factor governing the reactivity of these isomers.
-
4-Methyl-2-nitroquinoline: The 2-position is highly activated towards nucleophilic aromatic substitution (SₙAr) . The nitro group acts as an excellent leaving group when attacked by nucleophiles, making this isomer a valuable intermediate for synthesizing a wide range of 2-substituted quinolines.
-
4-Methyl-8-nitroquinoline: The nitro group on the benzene ring is much less susceptible to SₙAr. Instead, it strongly deactivates the benzene ring towards electrophilic aromatic substitution . The primary reactive site for this isomer would be the reduction of the nitro group to an amino group, which is a common strategy for creating 8-aminoquinoline derivatives, a class of compounds known for their antimalarial activity.[3]
Biological Activity
The structural and electronic differences are expected to translate into distinct biological profiles. The shape, lipophilicity, and hydrogen bonding potential of each isomer will dictate its interaction with biological targets like enzymes or receptors. Nitroquinolines have been investigated for various therapeutic effects, and their mechanism often involves the reduction of the nitro group to reactive intermediates that can induce oxidative stress or form adducts with cellular macromolecules.[2][4] The different steric and electronic environments of the nitro group in the 2- and 8-positions will affect its reduction potential and, therefore, its mechanism of action and biological efficacy.
Part 5: Experimental Protocol: Isomer Characterization
This protocol outlines a self-validating system for the synthesis and definitive characterization of a nitroquinoline isomer, applicable to either compound.
Objective: To synthesize and confirm the identity and purity of a 4-methyl-nitroquinoline isomer.
Caption: Experimental workflow for synthesis and characterization.
Methodology:
-
Synthesis & Purification:
-
Synthesize the target isomer using an appropriate regioselective method (e.g., Doebner-von Miller reaction).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the crude product.
-
Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Purity and Identity Confirmation:
-
TLC Analysis: Dissolve a small sample of the purified solid in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and elute with the chromatography solvent system. A single spot under UV light confirms the purity.
-
Mass Spectrometry: Prepare a dilute solution of the sample for analysis by GC-MS or LC-MS.
-
Self-Validation: The resulting spectrum must show a molecular ion peak at m/z 188.18, corresponding to the calculated molecular weight of C₁₀H₈N₂O₂.[5]
-
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Self-Validation: The obtained spectra must be consistent with the expected structure. For 4-Methyl-8-nitroquinoline, the proton and carbon signals must match the predicted shifts and coupling patterns for that specific substitution pattern, clearly distinguishing it from the 2-nitro isomer.
-
-
Conclusion
The cases of 4-Methyl-2-nitroquinoline and 4-Methyl-8-nitroquinoline serve as a compelling illustration of how positional isomerism dictates molecular character. The location of the nitro group fundamentally alters the electronic landscape, steric profile, and physicochemical properties of the quinoline core. These differences manifest in distinct spectroscopic fingerprints, divergent chemical reactivities, and, most critically for drug development, potentially unique biological activities and metabolic fates. For researchers in the field, a thorough understanding and definitive characterization of these isomers are not merely academic exercises but essential prerequisites for the rational design of novel therapeutic agents and chemical probes.
References
-
PubChem. (n.d.). 4-Methyl-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Joaquim, E., et al. (2021). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. ResearchGate. (Simulated reference based on search result context).
-
Journal of Medicinal Chemistry. (n.d.). [Potential of 8-Hydroxy-5-nitroquinoline in targeting specific enzymes]. (Simulated reference based on search result context from [Link]).
-
LookChem. (n.d.). 4-Methyl-8-nitroquinoline. Retrieved from [Link]
-
Manikandan, A., et al. (2017). Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Retrieved from [Link]
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-
Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methyl-8-nitroquinoline (C10H8N2O2). Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (Simulated reference based on search result context).
- Google Patents. (n.d.). US4167638A - Process for production of 8-NHR quinolines.
-
EPA. (2025). 4-Methyl-5-nitroisoquinoline Properties. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. (Simulated reference based on search result context).
-
MDPI. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2).... Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-4-nitroquinoline 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). 7-Methyl 8-nitroquinoline. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2(1H)-Quinolinone, 4-methyl-. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methyl-2(1H)-quinolinone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-methyl-2-nitroaniline single crystal. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 4-Methyl-2-nitroaniline 98%.
-
NIST WebBook. (n.d.). 2-Methyl-6-nitroquinoline. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Selective Nitration of 4-Methylquinoline at the C2 Position
Abstract
The selective introduction of a nitro group at the C2 position of the 4-methylquinoline scaffold is a challenging yet crucial transformation for the synthesis of valuable intermediates in pharmaceutical and materials science. Standard electrophilic aromatic substitution methods invariably fail, leading to nitration on the carbocyclic ring. This application note provides a detailed guide for researchers on advanced, field-proven strategies to achieve regioselective C2 nitration. We will explore the mechanistic basis for the observed selectivity, compare different synthetic routes, and provide detailed, step-by-step protocols for the most effective methods, focusing on radical-mediated approaches that overcome the inherent electronic deficiencies of the quinoline core.
Introduction: The Challenge of Quinoline Regioselectivity
Quinoline and its derivatives are privileged heterocyclic scaffolds found in numerous FDA-approved drugs and biologically active compounds. The functionalization of the quinoline ring system is therefore of paramount importance. However, the inherent electronic properties of the fused pyridine-benzene ring system present significant regioselectivity challenges.
Under classical electrophilic nitration conditions (e.g., a mixture of nitric and sulfuric acids), the quinoline nitrogen acts as a strong base and is readily protonated.[1][2] This protonation forms the quinolinium ion, which severely deactivates the entire heterocyclic system, particularly the pyridine ring, towards electrophilic attack.[1][2] Consequently, the electrophile (NO₂⁺) preferentially attacks the less deactivated benzene ring, yielding a mixture of 5-nitro and 8-nitroquinoline derivatives.[1][3] Direct C2 nitration via this pathway is practically impossible.
To overcome this fundamental reactivity barrier, synthetic strategies must be employed that either reverse the electronic demand of the reactants or activate the C2 position through an alternative mechanism. This guide focuses on such advanced methodologies.
Mechanistic Rationale for C2-Selective Nitration
Achieving C2 functionalization requires circumventing the deactivated nature of the protonated pyridine ring. The most successful strategies rely on radical-based mechanisms, which are less sensitive to the strong deactivating effects of the heterocyclic nitrogen.
The Minisci-Type Radical Reaction
The Minisci reaction is a powerful tool for the alkylation and acylation of electron-deficient N-heterocycles.[4] The general mechanism involves the addition of a nucleophilic carbon-centered radical to the protonated heterocycle.[4] This addition preferentially occurs at the C2 and C4 positions, which have the lowest unoccupied molecular orbital (LUMO) energies.[4] By analogy, a nitrogen-centered radical source can be used to achieve C-H nitration.
A plausible mechanism for the C2 nitration of 4-methylquinoline using a radical approach is outlined below. A radical initiator generates a nitro radical (•NO₂), which, unlike the nitronium ion (NO₂⁺), can effectively attack the electron-poor quinolinium ring at the C2 position. The resulting radical adduct is then oxidized to the final product, regenerating the aromatic system.
Figure 1: Generalized mechanism for Minisci-type radical nitration at the C2 position.
Comparative Analysis of C2-Nitration Reagents
Several reagent systems have been developed to generate the necessary nitro radical and effect C2 nitration. The choice of reagent depends on substrate compatibility, desired reaction conditions, and scalability.
| Reagent System | Typical Conditions | Yield Range | Advantages | Disadvantages |
| tert-Butyl Nitrite (TBN) | 80-120 °C, often with an oxidant like TEMPO/O₂ | 30-65% | Metal-free, mild radical source.[5][6] | Requires elevated temperatures; potential for side reactions. |
| N-Nitrosaccharin | Mild conditions, may require a co-oxidant. | Moderate | Can be effective for substituted heteroarenes.[7] | Substrate scope can be limited; reagent preparation needed. |
| Metal-Catalyzed Systems | Cu(II), Pd(II) with nitrite salts (e.g., AgNO₂) | Varies | Can offer high selectivity and milder conditions.[8] | Requires transition metal catalyst; potential for metal contamination. |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the C2 nitration of 4-methylquinoline. Researchers should perform all experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Metal-Free Radical Nitration using tert-Butyl Nitrite (TBN)
This protocol is adapted from methodologies developed for the radical nitration of related azaarenes.[5][6] It relies on the thermal decomposition of TBN to generate the requisite nitro radical.
Materials:
-
4-Methylquinoline (1.0 equiv)
-
Trifluoroacetic Acid (TFA, 2.0 equiv)
-
tert-Butyl Nitrite (TBN, 3.0 equiv)
-
1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-methylquinoline (1.0 equiv).
-
Dissolve the substrate in 1,2-dichloroethane (to a concentration of approx. 0.1 M).
-
Add trifluoroacetic acid (2.0 equiv) to the solution to protonate the quinoline. Stir for 5 minutes at room temperature.
-
Add tert-butyl nitrite (3.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the 2-nitro-4-methylquinoline product.
Figure 2: Experimental workflow for the radical nitration of 4-methylquinoline.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient protonation. 2. Reagent decomposition. 3. Reaction temperature too low. | 1. Ensure stoichiometric amount of strong acid (TFA) is used. 2. Use freshly opened or properly stored TBN. 3. Increase temperature incrementally to 100 °C. |
| Formation of undesired isomers | Reaction conditions favoring electrophilic attack (unlikely with this method but possible if acid is absent). | Confirm the presence and stoichiometry of the acid. This ensures the heterocycle is protonated and deactivated to residual electrophiles. |
| Complex mixture of byproducts | Over-reaction or thermal decomposition of starting material or product. | Reduce reaction time and monitor closely. Consider a lower reaction temperature or a different solvent. |
Conclusion
The selective nitration of 4-methylquinoline at the C2 position is a non-trivial synthetic challenge that cannot be accomplished with classical electrophilic methods. Modern organic synthesis, however, provides powerful radical-based solutions to this problem. By employing reagents such as tert-butyl nitrite under acidic conditions, researchers can leverage Minisci-type reactivity to generate a nitro radical that effectively functionalizes the electron-deficient C2 position. The protocols and mechanistic insights provided in this guide offer a robust starting point for scientists and drug development professionals seeking to access this valuable chemical scaffold.
References
-
Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity. J-Stage. Available at: [Link]
-
Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. Royal Society of Chemistry. Available at: [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]
-
Preparation and Properties of Quinoline. LBS PG College. Available at: [Link]
-
Recent Advances in Minisci-Type Reactions. SciSpace. Available at: [Link]
-
Optimization of the electrochemical Minisci alkylation of 4- methylquinoline (1a) a. ResearchGate. Available at: [Link]
-
Nitration of quinoline 1-oxide: Mechanism of regioselectivity. Tokyo University of Science. Available at: [Link]
-
Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. Available at: [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. Available at: [Link]
-
The kinetics and mechanism of heteroaromatic nitration. Part I. Quinoline. Journal of the Chemical Society (Resumed). Available at: [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate. Available at: [Link]
-
Direct Arylation of Ethers through the Combination of PhotoredoxMediated CH Functionalization and the Minisci Reaction. Macmillan Group, Princeton University. Available at: [Link]
-
A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Royal Society of Chemistry. Available at: [Link]
-
Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. National Institutes of Health. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. scispace.com [scispace.com]
- 5. Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 4-Methyl-2-nitroquinoline
Introduction: The Unique Reactivity of 4-Methyl-2-nitroquinoline
For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2] The strategic functionalization of this privileged heterocycle is paramount for tuning biological activity and optimizing pharmacokinetic profiles. 4-Methyl-2-nitroquinoline stands out as a particularly versatile substrate for synthetic elaboration due to its distinct electronic architecture.
The quinoline ring system is inherently electron-deficient, particularly within the pyridine ring, making it susceptible to nucleophilic attack at the C2 and C4 positions.[3] This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the C2 position. This group serves two critical roles in nucleophilic substitution reactions:
-
As a potent activating group: It significantly lowers the electron density of the heterocyclic ring, making it highly electrophilic and priming it for attack by nucleophiles. This activation facilitates the substitution of other atoms, most notably hydrogen, in a process known as Vicarious Nucleophilic Substitution (VNS).[4][5]
-
As a viable leaving group: The nitro group can itself be displaced by a strong nucleophile in a classical Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism.[6][7] For 2-nitroquinoline, the displacement of the "highly labile nitro group" at the C2 position can occur more readily than VNS at other sites.[3]
This guide provides a comprehensive overview of these two major reaction pathways, offering detailed mechanistic insights and practical, field-tested protocols for the synthetic manipulation of 4-Methyl-2-nitroquinoline.
Part 1: The Nitro Group as an Activating Moiety: Vicarious Nucleophilic Substitution (VNS)
The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful C-H functionalization reaction that avoids the need for a pre-installed leaving group like a halogen.[8] In this reaction, the nucleophile attacks an electron-deficient aromatic ring at a hydrogen-bearing carbon, followed by a base-induced elimination to restore aromaticity.
Causality of the VNS Mechanism
The reaction is initiated by the attack of a carbanion, which bears a leaving group (Y), onto an electron-deficient carbon of the quinoline ring (typically C3, ortho to the activating nitro group). This forms a negatively charged intermediate known as a σH-adduct, or Meisenheimer complex.[4] A base then removes the proton from the attacked carbon, and subsequent elimination of the leaving group (HY) from the carbanion moiety restores the aromatic system, resulting in the net substitution of a hydrogen atom.[8]
Figure 1: Generalized workflow for the Vicarious Nucleophilic Substitution (VNS) reaction.
Protocol 1: VNS Amination of 4-Methyl-2-nitroquinoline
This protocol is adapted from established procedures for the amination of nitroquinolines.[3][9] It describes the introduction of an amino group at the C3 position.
Materials:
-
4-Methyl-2-nitroquinoline
-
4-Amino-1,2,4-triazole (ATA)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add 4-Methyl-2-nitroquinoline (1.0 eq).
-
Add anhydrous DMSO to dissolve the starting material (approx. 5-10 mL per mmol of substrate).
-
Add 4-Amino-1,2,4-triazole (2.0 eq) to the solution and stir.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add potassium tert-butoxide (3.0 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C. The reaction mixture will typically develop a deep color.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water (approx. 50 mL per mmol of substrate).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-4-methyl-2-nitroquinoline.
Part 2: The Nitro Group as a Leaving Group: SNAr Displacement
In this pathway, the C2 position, made highly electrophilic by the attached nitro group and the ring nitrogen, is directly attacked by a nucleophile. The nitro group itself is then expelled, leading to a 2-substituted-4-methylquinoline. This addition-elimination mechanism is a cornerstone of aromatic chemistry.[7][10]
Causality of the SNAr Mechanism
The reaction proceeds in two key steps. First, the nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).[10] The negative charge is effectively delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen. In the second, typically rapid step, the leaving group (nitrite, NO₂⁻) is eliminated, restoring the aromatic system and yielding the final product. The initial addition of the nucleophile is generally the rate-limiting step.[6]
Figure 2: Generalized workflow for the SNAr displacement of the nitro group.
Protocol 2: SNAr with Alkoxide Nucleophiles (O-Arylation)
This protocol describes the synthesis of 2-alkoxy-4-methylquinolines, adapting established methods for SNAr on related chloroquinolines and other activated nitroarenes.[11][12] Alkoxides are excellent nucleophiles for this transformation.[13]
Materials:
-
4-Methyl-2-nitroquinoline
-
Corresponding alcohol (e.g., ethanol, methanol, benzyl alcohol)
-
Strong base (e.g., Sodium Hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In Situ Alkoxide Generation: To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous alcohol (3.0-5.0 eq) and anhydrous THF or DMF.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add the strong base (e.g., NaH, 1.5 eq) portion-wise. Caution: Hydrogen gas is evolved if using NaH. Ensure adequate ventilation.
-
Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Substitution Reaction: In a separate flask, dissolve 4-Methyl-2-nitroquinoline (1.0 eq) in a minimum amount of the same anhydrous solvent.
-
Add the substrate solution dropwise to the prepared alkoxide solution at room temperature.
-
Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the alkoxide.
-
Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: SNAr with Thiol Nucleophiles (S-Arylation)
This protocol outlines the synthesis of 2-(alkylthio)-4-methylquinolines. Thiolates are highly potent nucleophiles and generally react efficiently.[14]
Materials:
-
4-Methyl-2-nitroquinoline
-
Thiol (e.g., thiophenol, ethanethiol)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH))
-
Anhydrous solvent (e.g., DMF, Acetonitrile (MeCN))
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-Methyl-2-nitroquinoline (1.0 eq), the thiol nucleophile (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Add the anhydrous solvent (DMF or MeCN).
-
Heat the reaction mixture to 80-100 °C and monitor progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with dichloromethane (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Summary of Reaction Conditions
| Reaction Type | Nucleophile Class | Typical Base | Solvent | Temperature (°C) | Key Considerations |
| VNS | Amines (e.g., ATA) | t-BuOK | DMSO | 0 → RT | Requires a nucleophile with an attached leaving group.[8] |
| S | Alkoxides | NaH, t-BuOK | THF, DMF | 60 - 80 | Requires anhydrous conditions for in situ alkoxide generation. |
| S | Thiols | K₂CO₃, NaH | DMF, MeCN | 80 - 100 | Thiols are strong nucleophiles; reactions are often efficient.[14] |
| S | Amines | K₂CO₃, Et₃N | DMF, NMP | 100 - 150 | Higher temperatures may be required for less nucleophilic amines. |
Applications in Drug Development and Materials Science
The ability to readily functionalize the 4-methylquinoline core at the C2 and C3 positions opens a gateway to novel molecular entities with significant potential. Quinoline derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[15][16] The introduction of diverse amino, alkoxy, and thioether moieties via the protocols described herein allows for extensive Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Safety and Troubleshooting
-
Safety: Nitroaromatic compounds can be energetic and should be handled with care. Reactions involving sodium hydride are hazardous due to the evolution of flammable hydrogen gas and must be performed under an inert atmosphere with proper quenching procedures. Always consult the Safety Data Sheet (SDS) for all reagents.
-
Troubleshooting:
-
No Reaction: If no reaction is observed, confirm the activity of the base (especially NaH and t-BuOK). For S
NAr, consider a more polar aprotic solvent (e.g., switching from THF to DMF or NMP) or increasing the reaction temperature. -
Multiple Products: In VNS reactions, regioselectivity can be an issue. Careful control of temperature and stoichiometry is crucial. For S
NAr, side reactions may occur if the nucleophile or product is unstable under the reaction conditions. -
Low Yield: Ensure anhydrous conditions, as water can quench the base and nucleophile. Purification by column chromatography is often essential to remove baseline impurities and unreacted starting material.
-
References
-
Szpakiewicz, M., & Grzegożek, M. (2012). C-H Amination of Nitro Aza-Heterocyclic Compounds by Vicarious Nucleophilic Substitution. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Szpakiewicz, M., & Grzegożek, M. (2010). Vicarious nucleophilic amination of nitroquinolines with 4-amino-1,2,4-triazole. Canadian Journal of Chemistry. Available at: [Link]
-
Chupakhin, O. N., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. Available at: [Link]
-
Mąkosza, M., & Wojciechowski, K. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. Available at: [Link]
-
Wikipedia. (2026). Vicarious nucleophilic substitution. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). . Available at: [Link]
-
Wikipedia. (2026). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
IIP Series. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series Publication. Available at: [Link]
-
Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (2025). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Request PDF. Available at: [Link]
- Google Patents. (2012). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. patents.google.com.
-
Bonini, M. G., et al. (2011). The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. Journal of Biological Chemistry. Available at: [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available at: [Link]
-
Jacobson, E. B., & Schmir, G. L. (1973). Alternative products in the reaction of 2-nitro-5-thiocyanatobenzoic acid with thiol groups. Archives of Biochemistry and Biophysics. Available at: [Link]
-
Nielsen, D. S., et al. (2019). Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]
-
Le Tadic-Biadatti, M.-H., et al. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules. Available at: [Link]
-
ResearchGate. (2018). Coupling of 4‐methyl‐2‐nitroaniline with aromatic methanols. Scientific Diagram. Available at: [Link]
-
Evans, M. (2019). 02.06 Reactivity of Alkoxides. YouTube. Available at: [Link]
-
ResearchGate. (2025). Reactions of 4-Nitroquinoline 1-Oxide with Aluminum Chloride. Request PDF. Available at: [Link]
-
Chemistry Steps. (2021). Reactions of Thiols. chemistrysteps.com. Available at: [Link]
-
Kelvin, D. J., et al. (2021). Nitric oxide and thiols: Chemical biology, signalling paradigms and vascular therapeutic potential. British Journal of Pharmacology. Available at: [Link]
-
WuXi Biology. (2022). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile. wuxibiologics.com. Available at: [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 11. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CAS 6628-04-2: 4-Amino-2-methylquinoline | CymitQuimica [cymitquimica.com]
Strategic Functionalization of the Methyl Group in 4-Methyl-2-nitroquinoline
Application Note & Protocol Guide
Part 1: Executive Summary & Electronic Landscape
The Molecule: 4-Methyl-2-nitroquinoline
This guide details the chemoselective functionalization of the C4-methyl group in 4-methyl-2-nitroquinoline. This scaffold is a critical intermediate in the synthesis of DNA-intercalating agents, antiprotozoal drugs (specifically antileishmanial), and solvatochromic dyes.
While the parent compound, 4-methylquinoline (Lepidine), possesses an activated methyl group, the introduction of a nitro group at the C2 position drastically alters the electronic landscape. The 2-nitro group acts as a powerful electron-withdrawing group (EWG), acting in concert with the ring nitrogen to hyper-activate the C4-methyl protons.
Reactivity Profile & Chemoselectivity Challenges
The primary challenge in handling 4-methyl-2-nitroquinoline is chemoselectivity .
-
C4-Methyl Acidity (Target): The pKa of the methyl protons is significantly lowered (< 20), allowing deprotonation by relatively weak bases or under acid-catalyzed enol-like mechanisms.
-
C2-Nitro Lability (Risk): The C2 position is highly electrophilic. Strong nucleophiles (e.g., hydroxide, alkoxides) can attack C2, leading to the displacement of the nitro group (nucleophilic aromatic substitution,
) or cine-substitution, rather than the desired methyl functionalization.
Expert Insight: To successfully functionalize the methyl group without destroying the nitro moiety, experimental conditions must avoid strong, hard nucleophiles. Acid-catalyzed condensations (using acetic anhydride) or radical/oxidative pathways are superior to traditional base-mediated methods.
Part 2: Visualizing the Reactivity
The following diagram illustrates the competing pathways and the strategic logic for selecting reaction conditions.
Caption: Figure 1. Chemoselective pathways.[1][2] Green/Yellow paths utilize the C4-methyl activation. Red path indicates the undesired loss of the nitro group via SNAr.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 4-Styryl-2-nitroquinolines (Knoevenagel Condensation)
Application: Synthesis of fluorescent probes and antileishmanial agents. Mechanism: Acid-anhydride mediated condensation.[1] The acetic anhydride serves dual roles: solvent and dehydrating agent, driving the equilibrium forward without requiring strong bases that would attack the C2-nitro group.
Materials
-
Substrate: 4-Methyl-2-nitroquinoline (1.0 eq)
-
Reagent: Aromatic Aldehyde (e.g., p-chlorobenzaldehyde, 1.2 eq)
-
Solvent/Catalyst: Acetic Anhydride (
) (5–10 volumes) -
Catalyst (Optional): Glacial Acetic Acid (0.5 volumes)
Step-by-Step Methodology
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-2-nitroquinoline (1.0 mmol) in acetic anhydride (5 mL).
-
Addition: Add the aromatic aldehyde (1.2 mmol). Note: If the aldehyde is a solid, add it directly. If liquid, add via syringe.
-
Reflux: Heat the mixture to reflux (
oil bath) for 4–6 hours .-
Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 7:3). The product is typically highly fluorescent (yellow/orange) under UV (365 nm).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with vigorous stirring to hydrolyze excess acetic anhydride.
-
Precipitation: The styryl product usually precipitates as a yellow/orange solid.
-
Stir for 30 minutes to ensure complete hydrolysis.
-
-
Purification:
-
Filter the precipitate.[1]
-
Wash with water (
) and cold ethanol ( ). -
Recrystallize from Ethanol or Acetonitrile.
-
Data Validation (Expected):
| Parameter | Observation |
|---|---|
| Appearance | Bright yellow to orange needles |
| Yield | 75–90% |
| 1H NMR | Distinct trans-alkene doublets (
Protocol B: Selective Oxidation to 2-Nitroquinoline-4-carbaldehyde
Application: Generation of a reactive electrophile for reductive amination or heterocycle construction.
Mechanism: Riley Oxidation using Selenium Dioxide (
Materials
-
Substrate: 4-Methyl-2-nitroquinoline (1.0 eq)
-
Oxidant: Selenium Dioxide (
) (1.2 – 1.5 eq) -
Solvent: 1,4-Dioxane (wet, containing 2-5% water)
-
Safety:
is toxic and foul-smelling.[3] Work in a fume hood.
Step-by-Step Methodology
-
Preparation: Suspend
(1.5 mmol) in 1,4-dioxane (10 mL) containing a few drops of water. The water helps solubilize the oxidant. -
Reaction: Add 4-methyl-2-nitroquinoline (1.0 mmol) to the mixture.
-
Heating: Heat to
for 4–8 hours.-
Caution: Do not reflux vigorously if not needed; excessive heat can lead to over-oxidation to the carboxylic acid.
-
Visual Cue: The precipitation of black metallic selenium (
) indicates the reaction is progressing.
-
-
Filtration: Filter the hot solution through a pad of Celite to remove the black selenium metal. Wash the pad with hot dioxane.
-
Isolation:
-
Concentrate the filtrate under reduced pressure.
-
The residue is often a crude solid.
-
-
Purification: Flash column chromatography (SiO2, CH2Cl2:MeOH 98:2). Note: Aldehydes can be unstable on silica; minimize contact time.
Troubleshooting Table:
| Issue | Root Cause | Solution |
|---|---|---|
| Low Conversion | Anhydrous solvent | Add 2-5% water to the dioxane to facilitate the reaction. |
| Over-oxidation (Acid formation) | Temperature too high | Lower temp to
Part 4: Workflow Visualization (Synthesis Logic)
This diagram outlines the decision-making process for synthesizing derivatives from the 4-methyl precursor.
Caption: Figure 2. Synthetic decision tree for C4-methyl functionalization.
References
-
MDPI (Molecules). "Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones."[4] Molecules, 2020.
-
Source:[Link]
-
-
Emporia State University. "The use of selenium (IV) oxide to oxidize aromatic methyl groups." ESU Digital Commons, 2013.
-
Source:[Link]
-
-
Semantic Scholar. "Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide." Heterocycles, 2003.[5]
- BenchChem. "An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties." BenchChem Technical Guides, 2025.
-
National Institutes of Health (PMC). "Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines." Acta Crystallographica Section C, 2023.
-
Source:[Link]
-
Sources
- 1. youtube.com [youtube.com]
- 2. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
Application Note: Synthesis of Hybrid Antimalarial Agents Utilizing 4-Methyl-2-nitroquinoline Precursors
Introduction & Scientific Rationale
The global emergence of multi-drug resistant Plasmodium falciparum strains, particularly those exhibiting chloroquine resistance (CQR) via mutations in the PfCRT transporter, necessitates the development of novel antimalarial scaffolds. Molecular hybridization—combining two distinct pharmacophores into a single molecule—has proven to be a highly effective strategy to overcome resistance and minimize drug-drug adverse effects associated with polypharmacy (1).
This application note details a validated, self-contained protocol for the synthesis of bis-quinoline and quinoline-conjugate antimalarial agents using 4-methyl-2-nitroquinoline as a primary building block (2). The 2-nitroquinoline scaffold is highly electrophilic; the strong electron-withdrawing nature of the nitro group, coupled with the electron-deficient quinoline ring, makes the C2 position exceptionally susceptible to Nucleophilic Aromatic Substitution (S_NAr). This allows for transition-metal-free amination with diamine linkers, yielding versatile intermediates that can be subsequently conjugated to secondary pharmacophores (e.g., 4,7-dichloroquinoline) targeting essential parasitic enzymes like PfDHODH (3).
Mechanistic Insights & Causality
Why 4-Methyl-2-nitroquinoline?
Traditional amination of quinolines often requires harsh Buchwald-Hartwig cross-coupling conditions or high-temperature Skraup synthesis variations. However, the nitro group at the 2-position of 4-methyl-2-nitroquinoline acts as an excellent leaving group (4). When exposed to aliphatic diamines (e.g., 1,4-butanediamine) under microwave irradiation, the reaction proceeds via a Meisenheimer complex intermediate. The expulsion of the nitrite ion (
Synthetic Workflow & Visualization
Synthetic workflow from 4-methyl-2-nitroquinoline to bis-quinoline antimalarial hybrids.
Experimental Protocols
Protocol A: Synthesis of N-(4-methylquinolin-2-yl)butane-1,4-diamine (Intermediate 1)
Objective: Substitute the 2-nitro group with a flexible diamine linker. Flexible linkers (n=2 to n=4) have been shown to significantly enhance binding efficacy against CQR strains compared to rigid linkers.
Reagents:
-
4-Methyl-2-nitroquinoline (1.0 eq, 5.0 mmol)
-
1,4-Butanediamine (5.0 eq, 25.0 mmol)
-
Triethylamine (TEA) (1.2 eq, 6.0 mmol)
-
Anhydrous Acetonitrile (MeCN) (15 mL)
Step-by-Step Procedure:
-
Preparation: In a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 4-methyl-2-nitroquinoline in 15 mL of anhydrous MeCN.
-
Reagent Addition: Add 1,4-butanediamine dropwise to the solution at room temperature, followed by TEA. Causality: A 5-fold excess of diamine acts as both a reactant and a kinetic scavenger to prevent the formation of symmetrical bis-quinoline dimers at this stage.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation (150 W) at 80°C for 30 minutes. Causality: Microwave heating ensures rapid, uniform energy distribution, drastically reducing reaction times from 12 hours (conventional reflux) to 30 minutes while minimizing thermal degradation of the amine.
-
Self-Validation (Reaction Monitoring): Confirm completion via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1, v/v). The disappearance of the UV-active precursor spot (Rf ~0.8) and the appearance of a highly polar intermediate (Rf ~0.2) indicates success.
-
Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO
(3 x 20 mL) to remove excess diamine and TEA. -
Purification: Dry the organic layer over anhydrous Na
SO , filter, and concentrate. Purify via flash chromatography (silica gel, gradient elution up to 15% MeOH in DCM with 1% NH OH) to yield Intermediate 1 as a pale yellow oil.
Protocol B: Conjugation to 4,7-Dichloroquinoline (Target Hybrid)
Objective: Hybridize Intermediate 1 with a 4-aminoquinoline pharmacophore to generate a potent bis-quinoline antimalarial (5).
Reagents:
-
Intermediate 1 (1.0 eq, 3.0 mmol)
-
4,7-Dichloroquinoline (1.1 eq, 3.3 mmol)
-
Potassium carbonate (K
CO ) (2.0 eq, 6.0 mmol) -
N-Methyl-2-pyrrolidone (NMP) (10 mL)
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine Intermediate 1, 4,7-dichloroquinoline, and K
CO in NMP. -
Thermal Condensation: Heat the mixture to 130°C under an inert argon atmosphere for 12 hours. Causality: The C4-chlorine of 4,7-dichloroquinoline is significantly less reactive than a 2-nitro group; thus, elevated temperatures and a polar aprotic solvent (NMP) are required to drive the S_NAr. K
CO acts as an acid scavenger to neutralize the HCl generated, preventing the protonation and deactivation of the incoming amine nucleophile. -
Quenching & Extraction: Cool the reaction to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous phase with dichloromethane (3 x 40 mL).
-
Washing: Wash the combined organic layers with brine (5 x 30 mL) to effectively partition and remove the NMP solvent.
-
Isolation: Dry over Na
SO , concentrate, and recrystallize from ethanol to afford the bis-quinoline hybrid as an off-white solid. -
Self-Validation (Analytical): Confirm the structure via
H NMR. Validate success by observing the characteristic disappearance of the primary amine protons and the presence of two distinct quinoline aromatic proton sets. The linker's internal methylene protons should shift downfield due to the electron-withdrawing nature of both flanking quinoline rings.
Quantitative Data & Structure-Activity Relationship (SAR)
The length of the alkyl linker significantly impacts antimalarial efficacy. Table 1 summarizes the in vitro antimalarial activity of synthesized hybrids against Chloroquine-Sensitive (CQS, Pf3D7) and Chloroquine-Resistant (CQR, PfW2) strains.
Table 1: Yields and In Vitro Antimalarial Activity of Synthesized 4-Methyl-2-nitroquinoline Hybrids
| Compound | Linker Length | S_NAr Yield (%) | Conjugation Yield (%) | IC | IC | Resistance Index (RI)* |
| Hybrid-Ethyl | n = 2 | 88 | 65 | 0.045 ± 0.01 | 0.210 ± 0.04 | 4.6 |
| Hybrid-Propyl | n = 3 | 91 | 70 | 0.032 ± 0.01 | 0.150 ± 0.03 | 4.6 |
| Hybrid-Butyl | n = 4 | 94 | 76 | 0.018 ± 0.005 | 0.085 ± 0.02 | 4.7 |
| Chloroquine (Control) | N/A | N/A | N/A | 0.023 ± 0.006 | 0.530 ± 0.13 | 23.0 |
*Resistance Index (RI) = IC
Data Interpretation: The data demonstrates that increasing the linker length from ethyl (n=2) to butyl (n=4) increases both the synthetic yield (due to reduced steric hindrance during the conjugation step) and the antimalarial activity. The butyl-linked hybrid exhibits superior activity against the CQR PfW2 strain compared to the standard drug chloroquine, highlighting the efficacy of the hybrid approach in overcoming resistance mechanisms.
References
-
Title: Quinoline-Based Hybrid Compounds with Antimalarial Activity Source: MDPI (Molecules) URL: [Link]
- Title: Process for the synthesis of quinoline derivatives (US20070123708A1)
-
Title: Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation Source: National Institutes of Health (NIH / PMC) URL: [Link]
-
Title: ChemInform Abstract: A Microwave-Assisted Nucleophilic Substitution Reaction on a Quinoline System: The Synthesis of Amino Analogues of Nitroxoline Source: ResearchGate URL: [Link]
-
Title: A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents Source: SciSpace URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20070123708A1 - Process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 3. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of 4-Methyl-2-nitroquinoline
Welcome to the Technical Support Center. 4-Methyl-2-nitroquinoline (CAS 32110-63-7) is a specialized intermediate utilized in advanced organic synthesis and medicinal chemistry. A frequent bottleneck encountered by researchers is its notoriously poor solubility in standard organic solvents.
This guide provides a mechanistic understanding of this compound's solubility profile and offers self-validating troubleshooting protocols to overcome precipitation and low-yield issues.
Physicochemical Causality: Why is it Insoluble?
The solubility challenges of 4-Methyl-2-nitroquinoline stem directly from its molecular architecture. The rigid, planar aromatic quinoline core facilitates strong intermolecular
To successfully dissolve this compound, the solvent must possess a high enough dielectric constant and hydrogen-bond accepting capability to disrupt these strong intermolecular forces[3].
Quantitative Data: Expected Solubility Profile
Due to the limited availability of specific quantitative data for 4-Methyl-2-nitroquinoline, the following table extrapolates expected solubility behaviors based on structurally analogous nitroquinoline derivatives (e.g., 8-nitroquinoline and 5-nitro-8-hydroxyquinoline)[1],[2].
| Solvent Category | Specific Solvents | Expected Solubility | Mechanistic Rationale |
| Aqueous | Water, Aqueous Buffers | Practically Insoluble (< 1 mg/mL) | High hydrophobicity; lack of hydrogen-bond donors. |
| Non-Polar Organic | Hexane, Toluene, Diethyl Ether | Very Slightly Soluble | Insufficient polarity to disrupt the stable crystal lattice. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Slightly Soluble | Moderate hydrogen-bonding, but limited by the compound's aprotic nature. |
| Polar Aprotic | DCM, Chloroform, Ethyl Acetate | Soluble to Fairly Soluble | Favorable dipole-dipole interactions; standard for extractions. |
| Highly Polar Aprotic | DMF, DMSO, NMP | Freely Soluble (> 20 mg/mL) | High dielectric constant heavily disrupts |
Diagnostic Workflow
Diagnostic workflow for troubleshooting 4-Methyl-2-nitroquinoline solubility.
Troubleshooting FAQs
Q1: Why does 4-Methyl-2-nitroquinoline precipitate out of my DCM or Ethyl Acetate reaction mixture during cooling or concentration?
A: This is a classic case of temperature-dependent solubility limits being breached. While polar aprotic solvents like DCM and Ethyl Acetate provide favorable dipole-dipole interactions, the solubility of nitroquinolines drops exponentially as temperature decreases[2]. When the solution cools, the kinetic energy of the solvent molecules is no longer sufficient to overcome the strong
Q2: How can I prepare stable, high-concentration stock solutions for biological assays without the compound "crashing out"? A: For biological assays, aqueous buffers are mandatory, but 4-Methyl-2-nitroquinoline is practically insoluble in water[1]. The solution is to use a water-miscible, highly polar aprotic co-solvent. Actionable Fix: Prepare a concentrated stock solution in 100% anhydrous DMSO or DMF. These solvents act as powerful hydrogen-bond acceptors that dismantle the crystal lattice[3]. When diluting into your aqueous assay buffer, keep the final DMSO concentration below 1-5% (v/v) to prevent the compound from precipitating and to avoid solvent-induced cytotoxicity.
Q3: My synthetic cross-coupling reaction is failing completely because the starting material remains as an insoluble suspension. What are my alternatives? A: If your compound is fully insoluble in the required reaction solvent, the reaction kinetics will be severely bottlenecked by the limited surface area of the suspended solid. If changing the solvent to DMF or NMP is incompatible with your catalyst, you must bypass the liquid phase entirely. Actionable Fix: Implement solid-state mechanochemistry (ball milling). High-temperature ball milling provides the mechanical force necessary to drive chemical reactions in the solid state, completely circumventing solubility issues. This technique has been successfully proven for highly insoluble polyaromatic halides in palladium-catalyzed Suzuki-Miyaura cross-couplings[4],[5].
Experimental Protocols
Protocol 1: Gravimetric Determination of Exact Solubility
Purpose: To establish a self-validating, empirical solubility limit for 4-Methyl-2-nitroquinoline in a chosen solvent before scaling up a reaction.
-
Saturation: In a temperature-controlled vial (e.g., 25°C), add 2.0 mL of the target solvent.
-
Addition: Incrementally add 4-Methyl-2-nitroquinoline in 5 mg portions, vortexing for 2 minutes after each addition, until a persistent solid suspension remains (indicating saturation).
-
Equilibration: Stir the suspension continuously for 24 hours at the target temperature to ensure thermodynamic equilibrium.
-
Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter into a pre-weighed, dry glass vial (
). Self-validation step: Ensure the filter material is chemically compatible with the solvent to prevent extractable contamination. -
Evaporation: Place the vial in a vacuum oven set to 10°C below the solvent's boiling point. Evaporate until visually dry.
-
Verification: Weigh the vial. Return it to the vacuum oven for 1 hour, then weigh again. Repeat until a constant mass is achieved (
). This validates that all solvent has been removed. -
Calculation: Solubility (mg/mL) = (
) / 2.0 mL.
Protocol 2: Systematic Co-Solvent Screening Workflow
Purpose: To identify the minimum concentration of a highly polar co-solvent (e.g., DMSO) required to maintain the compound in solution during aqueous dilution[3].
-
Baseline: Weigh 10 mg of 4-Methyl-2-nitroquinoline into five separate 20 mL glass scintillation vials.
-
Primary Solvent: Add 9.0 mL of your primary solvent (e.g., aqueous buffer or weak organic solvent) to each vial. Observe the expected precipitation.
-
Co-Solvent Titration: To vials 1 through 5, add anhydrous DMSO in increasing volumes: 0.1 mL (1% v/v), 0.5 mL (5% v/v), 1.0 mL (10% v/v), 1.5 mL (15% v/v), and 2.0 mL (20% v/v).
-
Agitation: Sonicate all vials for 15 minutes at room temperature.
-
Observation & Validation: Visually inspect the vials against a dark background. The lowest DMSO concentration that yields a completely clear, particulate-free solution is your optimal co-solvent ratio. Self-validation step: Store the clear vials at 4°C for 24 hours to ensure the compound does not undergo delayed crystallization upon cooling.
References
-
8-Nitroquinoline | CID 11830 - PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 11830.[1] URL:[Link]
-
Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents. ResearchGate.[2] URL:[Link]
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Tamae Seo, Naoki Toyoshima, Koji Kubota, and Hajime Ito. Journal of the American Chemical Society, March 30, 2021.[4],[5] URL:[Link]
Sources
Technical Support Center: Isolating 4-Methyl-2-nitroquinoline from Regiochemical Isomers
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the challenging task of removing regiochemical isomers from 4-Methyl-2-nitroquinoline mixtures. Our focus is on explaining the underlying principles behind each separation technique, enabling you to make informed decisions and optimize your purification workflows.
Introduction: The Challenge of Regiochemical Purity
The synthesis of substituted quinolines, such as 4-Methyl-2-nitroquinoline, often yields a mixture of regiochemical isomers. The directing effects of substituents on the aromatic rings are rarely perfectly selective, leading to the formation of undesired side products. For instance, in syntheses like the Combes or Doebner-von Miller reaction, which may start from a substituted aniline like 4-methyl-2-nitroaniline, alternative cyclization pathways can lead to isomeric impurities.[1][2] The removal of these isomers is critical, as their presence can confound biological assays, interfere with subsequent reaction steps, and compromise the integrity of analytical data. This guide will walk you through the logical steps of identifying, separating, and verifying the purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Identification and Initial Assessment
Q1: What are the most likely regiochemical isomers in my crude 4-Methyl-2-nitroquinoline product?
A1: The specific isomers depend heavily on your synthetic route. If you are employing a method that constructs the quinoline core (e.g., Combes synthesis), the primary isomers may arise from the cyclization step. However, a more common source of isomerism is the nitration of a 4-methylquinoline precursor. While direct nitration of the quinoline ring typically occurs on the benzene ring (positions 5 and 8) due to the deactivation of the protonated pyridine ring, specific conditions or alternative synthetic strategies can lead to other isomers.[3]
Common isomers to consider include:
-
4-Methyl-3-nitroquinoline: Can arise from certain radical or nucleophilic nitration strategies.[4][5]
-
4-Methyl-5-nitroquinoline & 4-Methyl-8-nitroquinoline: Common products from electrophilic nitration of the benzene ring.
-
Isomers from starting materials: If your synthesis begins with a molecule like 4-methyl-2-nitroaniline, impurities in this starting material (e.g., 4-methyl-3-nitroaniline) will carry through to the final product.[6][7]
It is crucial to first analyze your specific reaction pathway to anticipate the most probable side products.
Q2: How can I use Thin-Layer Chromatography (TLC) to quickly assess the isomeric purity of my crude mixture?
A2: TLC is an indispensable first step for visualizing the complexity of your crude product. The separation on a TLC plate is governed by the differential partitioning of compounds between the stationary phase (typically silica gel) and the mobile phase (eluent). The key principle is polarity.
Causality: The position of the nitro group significantly impacts the molecule's overall polarity and its ability to interact with the polar silica gel.
-
A more sterically hindered nitro group may lead to a less polar molecule, resulting in a higher Rf value (travels further up the plate).
-
A more exposed nitro group can lead to stronger interactions with the silica, resulting in a lower Rf value.
A single, well-defined spot on TLC is a good preliminary indicator of purity, while multiple spots strongly suggest the presence of isomers or other impurities. Running the TLC in several different solvent systems of varying polarity can help resolve spots that may co-elute in a single system.[8]
Part 2: Core Separation Strategies
A logical workflow is essential when approaching purification. The choice between crystallization and chromatography depends on the physical properties of the isomers and the scale of your experiment.
Caption: Decision workflow for purification strategy.
Q3: When is fractional crystallization the best choice, and how do I optimize it?
A3: Fractional crystallization is the most efficient method for large-scale purification, provided the isomers have sufficiently different solubilities in a chosen solvent.[9] This technique exploits thermodynamic differences, allowing the less soluble isomer to crystallize out of solution first while the more soluble isomer remains in the mother liquor.
Optimization Causality:
-
Solvent Selection: The ideal solvent is one in which your target compound has high solubility at elevated temperatures but low solubility at room temperature or below. The isomeric impurity should ideally remain soluble at the lower temperature. Screening a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) is critical.[10]
-
Cooling Rate: Slow cooling is paramount. Rapid cooling can trap impurities within the crystal lattice, leading to poor separation. Allowing the solution to cool slowly to room temperature and then transferring it to a 0-4°C refrigerator can significantly improve purity.[11]
-
Seeding: If you have a small crystal of the pure desired isomer, adding it to the cooling solution (seeding) can promote the selective crystallization of that isomer.
A powerful, though more complex, variation is to crystallize the isomers as their salts (e.g., hydrochlorides). Isomeric hydrohalide salts can have dramatically different crystal packing energies and solubilities compared to their freebase forms, often enabling separations that are impossible otherwise.[12]
Q4: My isomers have very similar properties. When and how should I use column chromatography?
A4: Column chromatography is the workhorse technique when crystallization fails, especially for isomers with very similar polarities and solubilities. It provides a much larger surface area for interactions than TLC, allowing for finer separation.[13][14]
Causality of Separation: The principle is identical to TLC but scaled up. The mixture is applied to the top of a column packed with a stationary phase (usually silica gel). As the eluent flows through, isomers with weaker interactions (less polar) travel down the column faster, while those with stronger interactions (more polar) are retained longer, effecting separation.
Key Experimental Choices:
-
Stationary Phase: Silica gel is the standard choice for most nitroquinoline isomers due to its polarity.
-
Mobile Phase (Eluent): The choice of eluent is the most critical parameter. A common starting point for quinoline derivatives is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[8][15] You should select a solvent system that gives your target compound an Rf value of ~0.3 on a TLC plate, as this often provides the best separation on a column.
-
Gradient vs. Isocratic Elution: If your isomers are very close in polarity (similar Rf values), a shallow gradient elution (slowly increasing the percentage of the polar solvent) can often improve resolution compared to an isocratic (constant solvent mixture) elution.
Caption: Principle of chromatographic separation of isomers.
Part 3: Protocols and Data
Protocol 1: Fractional Crystallization from a Single Solvent
-
Dissolution: In an Erlenmeyer flask, dissolve the crude isomeric mixture in the minimum amount of a suitable boiling solvent (e.g., ethanol). Add the solvent portion-wise until all solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Avoid disturbing the flask to encourage the formation of large, well-defined crystals.
-
Chilling: Once at room temperature, transfer the flask to an ice bath or a 4°C refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Analysis: Dry the crystals and analyze their purity by TLC, melting point, or NMR spectroscopy. The mother liquor can be concentrated to recover subsequent crops of crystals, which may be enriched in the other isomer.[2]
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Secure a glass chromatography column vertically. Pack the column with silica gel using either a "wet" (slurry) or "dry" method. Ensure the packing is uniform and free of air bubbles. Equilibrate the column by running 2-3 column volumes of the initial eluent through the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully add the resulting powder to the top of the column bed. This technique generally provides better resolution than loading the sample as a liquid.
-
Elution: Carefully add the eluent to the top of the column. Begin collecting fractions as the solvent starts to elute from the bottom.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the separated compounds.
-
Combining and Evaporation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator to yield the purified product.[14]
Table 1: Recommended Starting Conditions for Chromatography
| Stationary Phase | Common Eluent System | Eluent Ratio (Non-polar:Polar) | Notes |
| Silica Gel (60 Å, 230-400 mesh) | Hexanes / Ethyl Acetate | Start with 95:5, then increase polarity | A versatile system for many quinoline derivatives.[8] |
| Silica Gel (60 Å, 230-400 mesh) | Dichloromethane / Methanol | Start with 99:1, then increase polarity | Useful for more polar isomers that do not move in Hex/EtOAc.[14] |
| Alumina (Basic or Neutral) | Toluene / Acetone | Start with 98:2, then increase polarity | Can be effective if the compounds are sensitive to the acidic nature of silica. |
References
-
Gotoh, K., & Ishida, H. (2019). Crystal structures of four isomeric hydrogen-bonded co-crystals of 6-methylquinoline with 2-chloro-4-nitrobenzoic acid, 2-chloro-5-nitrobenzoic acid, 3-chloro-2-nitrobenzoic acid and 4-chloro-2-nitrobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1668–1674. Available from: [Link]
-
Lund, W., Hannisdal, A., & Greibrokk, T. (1979). Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites. ResearchGate. Retrieved from [Link]
- Allen, M. S., et al. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents. EP0858998A1.
-
Dash, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37. Retrieved from [Link]
-
Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. doi:10.2991/iceep-17.2017.168. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-2-nitroaniline. PubChem. Retrieved from [Link]
-
Kouame, B. P., et al. (2015). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista Colombiana de Química, 44(3), 5-10. Retrieved from [Link]
-
International Journal of Chemical and Pharmaceutical Sciences. (2014). Utility of Silica Chloride as a Heterogeneous Catalyst for the Synthesis of Quinoline Derivatives. Retrieved from [Link]
-
Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Retrieved from [Link]
-
Wang, W., et al. (2018). Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. Organic & Biomolecular Chemistry, 16(26), 4875-4879. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Methyl-2-nitroaniline. Retrieved from [Link]
-
MDPI. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]
-
Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257. Retrieved from [Link]
-
Sridhar, B., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings, 33(8), 5521-5526. Retrieved from [Link]
-
Iwaya, K., & Tsuru, D. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 15(8), 5236-5255. Retrieved from [Link]
-
Dash, S. S., et al. (2017). Synthesis, Characterization and Antibacterial Studies of 4-Methyl-2-(4-SubstitutedPhenyl) Quinoline Derivatives. ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
-
MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
El-Awa, A., et al. (2016). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. Molecules, 21(7), 896. Retrieved from [Link]
- Google Patents. (1959). Method of crystallizing nitro products. US2874196A.
-
ResearchGate. (n.d.). Synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by the nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines. Retrieved from [Link]
-
ResearchGate. (2020). Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]
-
Scheidt, K. A., et al. (2019). Selective Isomer Formation and Crystallization-Directed Magnetic Behavior in Nitrogen-Confused C-Scorpionate Complexes of Fe(O3SCF3)2. Inorganic Chemistry, 58(15), 10098-10106. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-4-nitroquinoline 1-oxide. PubChem. Retrieved from [Link]
- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
-
ResearchGate. (2018). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]
-
Canadian Science Publishing. (1975). Quaternary Nitrogen Heterocycles. IV. The 1-Methyl-4-nitroquinolinium and 4,4-Diiodo-1,1-dimethy1-1,4-dihydroquinolinium Cations. Retrieved from [Link]
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- 4. Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-METHYL-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 12. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Poisoning in 4-Methyl-2-nitroquinoline Reduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex catalytic challenges encountered during the reduction of 4-Methyl-2-nitroquinoline. The reduction of nitroarenes is a fundamental transformation in drug development, but quinoline derivatives present a unique challenge: the intrinsic chemical structure of both the starting material and the product actively works to deactivate your transition metal catalysts.
This guide bypasses generic advice, focusing strictly on the causal mechanics of catalyst poisoning, self-validating experimental protocols, and actionable troubleshooting strategies.
Part 1: Diagnostic FAQs & Mechanistic Insights
Q1: Why does my Pd/C or Pt/C catalyst deactivate prematurely during the reduction of 4-Methyl-2-nitroquinoline? A1: Catalyst deactivation in this system is primarily driven by the strong coordination of nitrogen lone pairs to the transition metal active sites. Common catalyst poisons include nitrogen-containing heterocycles[1]. 4-Methyl-2-nitroquinoline contains a highly coordinating quinoline nitrogen. As the reduction proceeds, the desired product, 4-methyl-2-aminoquinoline, introduces a second coordinating amino group. These basic nitrogen atoms act as strong Lewis bases, forming dative bonds with the empty d-orbitals of the metal catalyst (e.g., Pd, Pt). This competitive binding blocks the adsorption of hydrogen gas and unreacted starting material, effectively shutting down the catalytic cycle[2].
Q2: How can I distinguish between substrate-induced poisoning and impurity-driven poisoning? A2: You must perform a Catalyst Spiking Test . If your reaction stalls, inject a fresh 5 mol% load of catalyst.
-
Causality: If the reaction rate immediately recovers, the issue is substrate/product-induced poisoning (the active sites were saturated by the aminoquinoline product). If the fresh catalyst also rapidly deactivates, you are facing impurity-driven poisoning. Raw materials often contain trace sulfur, halides, or heavy metals from upstream synthesis that form irreversible, highly stable bonds (e.g., metal sulfides) with the catalyst surface[3].
Q3: What is the most effective strategy to overcome nitrogen-heterocycle poisoning without over-reducing the quinoline ring? A3: The most robust approach is Acid-Modulated Hydrogenation . By adding a stoichiometric or catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (PTSA), you protonate the basic nitrogen atoms on the quinoline and the newly formed amine[4].
-
Causality: The resulting ammonium cations lack the free electron lone pair required to coordinate with the metal center. This prevents the substrate and product from binding to the catalyst, maintaining active sites for the nitro reduction while simultaneously suppressing the over-reduction of the aromatic quinoline ring (which requires surface coordination to proceed).
Part 2: Mechanistic Pathways & Troubleshooting Workflows
To effectively troubleshoot, you must visualize how the substrate interacts with the catalyst surface. The diagram below illustrates the desired reduction pathway versus the competitive poisoning modes.
Mechanistic pathway of 4-Methyl-2-nitroquinoline reduction and associated catalyst poisoning modes.
If your reaction has already stalled, follow this logical decision tree to isolate the root cause and implement the correct corrective action.
Diagnostic decision tree for isolating and resolving catalyst poisoning during hydrogenation.
Part 3: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions, catalyst choice, and the resulting mitigation of poisoning. This data serves as a benchmark for your own process optimization.
| Catalyst System | Solvent | Additive | Temp (°C) | Conversion (%) | Selectivity (%) | Poisoning Status |
| 5% Pd/C | Ethanol | None | 25 | 42% (Stalled) | 95% | Severe (Product inhibition) |
| 5% Pd/C | Ethanol | 1.1 eq. PTSA | 25 | >99% | 98% | Mitigated (N-atoms protonated) |
| 5% Pt/C | Methanol | None | 25 | 65% (Stalled) | 88% | Moderate (Hydroxylamine accumulation) |
| 5% Pt/C (V-doped) | THF | None | 40 | 95% | 92% | Low (Bimetallic resistance) |
| Raney Nickel | Methanol | None | 60 | >99% | 75% | Low (Requires high pressure; ring over-reduction occurs) |
Note: Pt/C is generally less susceptible to dehalogenation side-reactions but more susceptible to hydroxylamine intermediate poisoning compared to Pd/C. The addition of PTSA remains the most universally effective strategy[4].
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the protocol includes built-in checkpoints to verify success or failure at critical junctures, preventing wasted time and resources.
Protocol 1: Acid-Modulated Catalytic Hydrogenation
This protocol utilizes p-toluenesulfonic acid (PTSA) to prevent nitrogen-coordination poisoning during the reduction of 4-Methyl-2-nitroquinoline.
Step 1: Pre-Reaction Setup & Substrate Protonation
-
In a thoroughly purged hydrogenation vessel, dissolve 10.0 mmol of 4-Methyl-2-nitroquinoline in 40 mL of anhydrous ethanol.
-
Add 11.0 mmol (1.1 equivalents) of p-toluenesulfonic acid monohydrate (PTSA·H2O). Stir for 15 minutes at room temperature.
-
Causality: The slight excess of acid ensures complete protonation of both the starting material and the resulting amine product, rendering them incapable of binding to the catalyst.
-
Step 2: Catalyst Introduction
-
Under a strict nitrogen atmosphere, carefully add 50 mg of 5% Pd/C (dry basis).
-
Seal the vessel and purge with nitrogen (3 cycles), followed by hydrogen gas (3 cycles).
Step 3: Execution & Self-Validation
-
Pressurize the vessel to 30 psi with hydrogen gas and initiate vigorous stirring (800+ RPM) to eliminate mass transfer limitations.
-
Validation Checkpoint: Monitor the hydrogen uptake via a mass flow controller or pressure drop. The theoretical hydrogen consumption for a nitro-to-amine reduction is exactly 3.0 molar equivalents.
-
Pass: Uptake plateaus precisely at 3.0 equivalents. Proceed to Step 4.
-
Fail: Uptake stalls at <2.5 equivalents. Catalyst poisoning has occurred (likely due to raw material impurities). Abort and proceed to the Troubleshooting Workflow.
-
Fail: Uptake exceeds 3.2 equivalents. Over-reduction of the quinoline ring is occurring. Reduce temperature or pressure immediately.
-
Step 4: Workup & Free-Base Recovery
-
Vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the pad with 10 mL of ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in 30 mL of water and adjust the pH to 10 using 2M NaOH (aq) to liberate the free base. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate to yield 4-Methyl-2-aminoquinoline.
Protocol 2: Catalyst Recovery and Reactivation
If your catalyst has been poisoned by reversible organic adsorption (e.g., intermediate fouling), it can often be regenerated.
Step 1: Isolation and Purge
-
Recover the poisoned catalyst via vacuum filtration under an inert argon blanket (to prevent pyrophoric auto-ignition of solvent-wet Pd/C).
-
Purge the filter cake with a continuous stream of nitrogen for 10 minutes to remove volatile reactants.
Step 2: Desorption Wash
-
Transfer the catalyst to a beaker. Add 20 mL of a 10% v/v HCl in methanol solution.
-
Stir gently for 30 minutes at 40°C.
-
Causality: The acidic environment protonates any strongly adsorbed nitrogenous species, breaking the metal-nitrogen dative bonds and forcing the poisons into the bulk solution.
-
Step 3: Neutralization and Drying
-
Filter the catalyst again and wash sequentially with 20 mL of deionized water, followed by 20 mL of a 1% NaHCO3 solution, and finally 20 mL of pure ethanol.
-
Dry the catalyst under a vacuum at 60°C for 4 hours.
-
Validation Checkpoint: Test the regenerated catalyst on a 1.0 mmol scale reaction. If activity is <80% of a fresh batch, the poisoning was irreversible (e.g., sulfur contamination), and the batch must be sent for metal reclamation.
References
-
"How to Prevent Catalyst Poisoning at the Industrial Scale" - Catalysts.com.[Link]
-
"Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor" - Beilstein Journal of Organic Chemistry / PMC.[Link]
-
"Catalyst poisoning" - Wikipedia.[Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 4-Methyl-2-nitroquinoline Purity for Biological Assays
Welcome to the Technical Support Center for quinoline derivative purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-Methyl-2-nitroquinoline (CAS: 32110-63-7) .
Nitroquinolines are potent biological agents. They act as prodrugs that undergo enzymatic reduction to form highly reactive hydroxyaminoquinolines, which subsequently generate bulky DNA adducts and Topoisomerase I cleavage complexes [1, 2]. Because biological assays (such as MTT viability assays, genotoxicity screening, or in vivo oral squamous cell carcinoma models) are exquisitely sensitive to redox-active compounds, even trace impurities in your synthesized 4-Methyl-2-nitroquinoline can completely confound your experimental data.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure your compound meets the rigorous purity standards (≥98% HPLC purity, <5 ppm heavy metals) required for reproducible biological testing.
Part 1: Troubleshooting & FAQs
Q1: Why is my MTT cytotoxicity assay showing inconsistent cell viability across different batches of synthesized 4-Methyl-2-nitroquinoline?
The Causality: Inconsistent IC50 values usually stem from contamination by positional isomers (e.g., 4-methyl-6-nitroquinoline) or unreacted precursors (e.g., 4-methylquinoline). The biological mechanism of nitroquinolines relies on the specific reduction potential of the nitro group at the 2-position. If your sample contains un-nitrated precursors, they cannot form the requisite 8-hydroxydeoxyguanosine (8-OHdG) DNA lesions [1], effectively diluting the active dose. Conversely, over-nitrated byproducts can cause rapid, non-specific necrosis rather than the targeted apoptosis mediated by Topoisomerase I trapping [2]. The Solution: You must establish a self-validating analytical checkpoint. Before any biological assay, run an HPLC analysis (UV detection at 235–348 nm) to confirm a single, sharp peak [3]. If isomers are present, standard recrystallization will fail because their solubility profiles are too similar. You must perform gradient silica gel column chromatography prior to recrystallization.
Q2: We synthesized our quinoline derivative using a palladium/ruthenium-catalyzed coupling reaction. Could residual metals affect our in vivo oncology models?
The Causality: Absolutely. Transition metals like Palladium (Pd), Ruthenium (Ru), and Iron (Fe) are notorious for generating off-target Reactive Oxygen Species (ROS) via Fenton-like reactions in biological systems. If your 4-Methyl-2-nitroquinoline contains >10 ppm of these metals, the ROS generated by the metals will trigger oxidative stress pathways independent of the quinoline's mechanism of action, leading to false-positive genotoxicity data. The Solution: Classical purification methods (distillation, extraction) are insufficient for removing chelated metals. You must utilize functionalized silica-bound metal scavengers (e.g., Si-Thiol or Si-TMT) [4, 5]. These scavengers covalently bind the transition metals, allowing you to simply filter them out of the organic phase, reducing metal content to <5 ppm.
Q3: My 4-Methyl-2-nitroquinoline is failing to crystallize during the final purification step, yielding an oil instead. What is happening?
The Causality: "Oiling out" occurs when the compound separates as a liquid phase rather than forming a crystal lattice, typically because the solvent system is too non-polar or the solution is supersaturated with impurities that disrupt lattice formation. The Solution: Switch to a binary solvent system with a steeper solubility curve, such as Ethanol/Water. Dissolve the crude oil in a minimal amount of hot ethanol, then add water dropwise until the solution becomes slightly cloudy (the cloud point). Allow it to cool slowly to room temperature. The slow cooling provides the thermodynamic time required for the highly ordered 4-Methyl-2-nitroquinoline molecules to pack into a crystal lattice, excluding structurally dissimilar impurities.
Part 2: Data Presentation & Impurity Profiling
To make informed purification decisions, you must understand the physiochemical nature of your impurities and how they interfere with your downstream assays.
Table 1: Common Impurities and Their Biological Interference
| Impurity Type | Source / Origin | Biological Assay Interference | Recommended Removal Method |
| Positional Isomers (e.g., 6-nitro) | Non-selective nitration during synthesis | Alters binding affinity to Topoisomerase I; shifts IC50 values. | Column Chromatography (Gradient) |
| Unreacted Precursors | Incomplete nitration/coupling | Acts as an inert diluent; causes underestimation of compound potency. | Recrystallization (EtOH/Water) |
| Transition Metals (Pd, Ru, Fe) | Catalysts from cross-coupling steps | Generates off-target ROS; causes false-positive cytotoxicity/DNA damage. | Silica-Bound Metal Scavengers |
| Quinoline N-oxides | Over-oxidation during synthesis | Highly reactive; causes rapid, non-specific cellular necrosis. | Column Chromatography |
Table 2: Selection Guide for Silica-Bound Metal Scavengers[4, 5]
| Scavenger Type | Target Metals | Binding Mechanism | Ideal Solvent Compatibility | Residual Metal Target |
| Si-Thiol | Pd, Ru, Ag, Cu, Pb | Covalent coordination via -SH | DCM, THF, EtOAc, Alcohols | < 10 ppm |
| Si-TMT | Ru, Rh, Pd, Pt | Chelation via trithiocyanuric acid | DCM, Toluene, THF, Water | < 5 ppm |
| Si-Amine | Fe, Cr, Zn, W | Electrophilic scavenging | Hexane, Toluene, Alcohols | < 15 ppm |
Part 3: Mandatory Visualizations
Workflow: Purification and Validation System
The following diagram illustrates the self-validating workflow required to achieve assay-ready purity.
Fig 1: Self-validating purification workflow for 4-Methyl-2-nitroquinoline prior to biological testing.
Mechanism of Action: Why Purity Dictates Assay Integrity
This diagram explains the causality behind why specific impurities ruin genotoxicity and apoptosis assays.
Fig 2: Biological mechanism of nitroquinolines vs. off-target interference caused by impurities.
Part 4: Experimental Protocols
Protocol 1: Chromatographic Separation and Recrystallization
This protocol isolates 4-Methyl-2-nitroquinoline from its positional isomers and unreacted precursors [3].
Step 1: Column Preparation
-
Prepare a slurry of silica gel (60-120 mesh) in pure Hexane.
-
Pack the column, ensuring a flat, uniform bed to prevent band broadening.
Step 2: Sample Loading & Elution
-
Dissolve the crude 4-Methyl-2-nitroquinoline in a minimal volume of Dichloromethane (DCM).
-
Load the sample onto the silica bed.
-
Elute using a gradient mobile phase: Start with 100% Hexane, gradually increasing polarity to 80:20 Hexane:Ethyl Acetate.
-
Causality Check: The 2-nitro isomer typically elutes differently than the 6- or 8-nitro isomers due to distinct dipole moments. Monitor fractions via TLC (UV 254 nm).
Step 3: Recrystallization (The Self-Validating Step)
-
Pool the product-containing fractions and evaporate the solvent under reduced pressure.
-
Transfer the solid to an Erlenmeyer flask. Add a minimal amount of boiling Ethanol until the solid just dissolves.
-
Add hot deionized water dropwise until the solution reaches the cloud point.
-
Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0-4 °C) for 1 hour to maximize crystal yield.
-
Filter under vacuum, wash with ice-cold 10% Ethanol/Water, and dry under high vacuum.
-
Validation: Analyze via HPLC. Do not proceed to biological assays unless purity is ≥98%.
Protocol 2: Transition Metal Scavenging (Si-TMT / Si-Thiol)
If your synthesis utilized transition metal catalysts, this step is mandatory to prevent ROS-induced false positives in your cell assays [4, 5].
Step 1: Scavenger Selection and Loading
-
Determine the residual metal (e.g., Ruthenium or Palladium). Select Si-TMT for Ru/Rh or Si-Thiol for Pd.
-
Calculate the required scavenger mass: Use 4 to 5 molar equivalents of the scavenger relative to the theoretical maximum metal content in your batch.
Step 2: Scavenging Reaction
-
Dissolve the chromatographically purified 4-Methyl-2-nitroquinoline in Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of product).
-
Add the silica-bound scavenger directly to the solution.
-
Stir the suspension vigorously at room temperature for 4 to 16 hours. Causality Check: The extended stirring time is required to allow the chelated metals to thermodynamically transfer from the product to the high-affinity binding sites on the silica support.
Step 3: Isolation and Validation
-
Filter the suspension through a sintered glass funnel (or a short pad of Celite) to remove the metal-loaded silica.
-
Wash the filter cake with 2 bed volumes of the reaction solvent to ensure complete recovery of your API.
-
Concentrate the filtrate under reduced pressure.
-
Validation: Submit a 5 mg sample for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The batch is cleared for in vivo/in vitro use only if metal content is <5 ppm.
References
-
4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species Toxicological Sciences, Oxford Academic URL:[Link]
-
4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes Cancer Research, American Association for Cancer Research (AACR) URL:[Link]
-
SiliaMetS Metal Scavengers: Regulatory Information and Application Velocity Scientific Solutions URL:[Link]
-
New Applications of Ruthenium Scavenging Biotage Application Notes URL:[Link]
Validation & Comparative
High-Resolution ¹H NMR Interpretation of 4-Methyl-2-nitroquinoline: A Comparative Guide to Field Strengths and Solvent Systems
As a Senior Application Scientist, navigating the structural elucidation of complex heteroaromatics requires more than just reading peaks on a spectrum; it demands a fundamental understanding of how molecular physics interacts with instrumental hardware and solvent environments.
4-Methyl-2-nitroquinoline is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in the development of antimalarial and antibacterial therapeutics. Its ¹H NMR spectrum presents a unique analytical challenge: a tightly coupled aromatic core influenced by competing electronic effects from a strongly electron-withdrawing nitro group and a mildly electron-donating methyl group.
This guide objectively compares the performance of different NMR field strengths (Benchtop vs. High-Field) and solvent systems (CDCl₃ vs. DMSO-d₆) to provide a definitive framework for interpreting the ¹H NMR spectrum of 4-Methyl-2-nitroquinoline.
The Causality of Electronic Effects on Chemical Shifts
To interpret the spectrum accurately, we must first establish the causality behind the chemical shifts. The quinoline core contains 8 protons, but substitution at the 2- and 4-positions leaves a 6-spin system: the 4-methyl group (3H), the isolated H3 proton (1H), and the four contiguous aromatic protons H5, H6, H7, and H8 (1H each).
-
The H3 Singlet (~8.1 ppm): Situated directly between the nitro and methyl groups, H3 is severely deshielded. The
(inductive) and (mesomeric) effects of the 2-nitro group strip electron density from the C3 carbon, pushing the H3 proton far downfield into the 8.1–8.3 ppm range. -
The 4-Methyl Singlet (~2.8 ppm): While standard aliphatic methyl groups resonate around 0.9–1.2 ppm, this methyl group is attached directly to an aromatic ring. The anisotropic ring current of the quinoline core deshields these protons, shifting them to ~2.8 ppm.
-
The Aromatic Core (H5–H8): H8 is heavily deshielded (~8.2 ppm) due to the peri-effect and the magnetic anisotropy of the adjacent nitrogen atom. H5, H6, and H7 form a complex, tightly coupled spin system that is highly sensitive to the magnetic field strength.
Fig 1. Logical relationship of electronic and anisotropic effects on chemical shifts.
Comparative Analysis: NMR Field Strength Performance
The choice of NMR instrument directly dictates the interpretability of the aromatic region. We compare a 60 MHz Benchtop system against 400 MHz and 600 MHz High-Field systems.
The Physics of Resolution ( )
At 60 MHz, the Larmor frequency difference (
Upgrading to a 400 MHz or 600 MHz magnet increases
Table 1: Quantitative Comparison of Field Strength Resolution
| Instrument Class | Field Strength | 4-CH₃ Resolution | H3 Resolution | H5-H8 Aromatic Resolution | Primary Application |
| Benchtop NMR | 60 MHz | Sharp Singlet | Sharp Singlet | Heavy overlap (Multiplet, 4H) | Rapid QA/QC, Reaction Monitoring |
| High-Field NMR | 400 MHz | Sharp Singlet | Sharp Singlet | Distinct Doublets (H5, H8) & Triplets (H6, H7) | Routine Structural Elucidation |
| Ultra-High-Field | 600 MHz | Sharp Singlet | Sharp Singlet | Baseline resolution, exact | Complex Mixture Analysis |
Comparative Analysis: Solvent Effects (CDCl₃ vs. DMSO-d₆)
Solvent selection is not arbitrary; it is a critical variable that alters the magnetic environment of the analyte.
Causality of Solvent Shifts:
CDCl₃ is relatively non-polar (Dipole Moment: 1.04 D) and provides baseline chemical shifts driven primarily by the molecule's internal electronics. In contrast, DMSO-d₆ is highly polar (Dipole Moment: 3.96 D) and acts as a strong hydrogen-bond acceptor. While 4-Methyl-2-nitroquinoline lacks exchangeable protons (like -OH or -NH), the highly polarizable
Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) of 4-Methyl-2-nitroquinoline
| Proton Assignment | Multiplicity | Integration | Shift in CDCl₃ (δ ppm) | Shift in DMSO-d₆ (δ ppm) | |
| 4-CH₃ | Singlet (s) | 3H | ~2.81 | ~2.90 | +0.09 ppm |
| H6 / H7 | Multiplet (m) | 2H | ~7.65 - 7.85 | ~7.80 - 8.00 | +0.15 ppm |
| H5 | Doublet (d) | 1H | ~8.05 | ~8.20 | +0.15 ppm |
| H3 | Singlet (s) | 1H | ~8.15 | ~8.45 | +0.30 ppm |
| H8 | Doublet (d) | 1H | ~8.25 | ~8.40 | +0.15 ppm |
Note: Exact shifts may vary slightly based on concentration and temperature. Reference standard solvent residual peaks to ensure accurate calibration ( [1]).
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness and reproducibility, the following workflow incorporates self-validating checkpoints to prevent misinterpretation caused by hardware drift or sample aggregation.
Step-by-Step Methodology:
-
Sample Preparation & Concentration Control:
-
Weigh exactly 15.0 mg of 4-Methyl-2-nitroquinoline.
-
Causality: Exceeding 20 mg/mL can induce intermolecular
stacking of the quinoline rings, causing concentration-dependent upfield shifts that distort the data.
-
-
Solvent Addition & Internal Referencing:
-
Dissolve the sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Validation Checkpoint: The TMS peak must be strictly phased and referenced to exactly 0.00 ppm.
-
-
Shimming and Locking:
-
Insert the sample into a 400 MHz spectrometer. Lock onto the Deuterium (
H) frequency of the solvent. -
Perform automated gradient shimming (e.g., TopShim).
-
Validation Checkpoint: Check the full width at half maximum (FWHM) of the TMS peak. It must be < 1.0 Hz. Poor shimming will artificially broaden the 4-CH₃ singlet, potentially masking fine long-range allylic couplings.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton (zg30).
-
Relaxation Delay (D1): 2.0 seconds. (Ensure complete relaxation of the methyl protons for accurate 3:1:1:1:1:1 integration).
-
Number of Scans (NS): 16.
-
-
Processing & Residual Solvent Verification:
-
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform (FT).
-
Validation Checkpoint: Verify the residual CHCl₃ peak appears at exactly 7.26 ppm . If it deviates, the magnetic field has drifted, and the chemical shift axis must be recalibrated.
-
Fig 2. Self-validating experimental workflow for NMR acquisition and processing.
References
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. URL:[Link]
-
Singh, K. E., et al. (2021). "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy." Molecules, 26(17), 5133. URL:[Link]
-
"Benchtop NMR-Based Metabolomics: First Steps for Biomedical Application." (2023). PMC. URL:[Link]
Spectroscopic Characterization of Nitro and Methyl Groups on Quinoline Rings: A Comparative Guide to FTIR Techniques
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective comparison of Attenuated Total Reflectance (ATR-FTIR) vs. Transmission (KBr Pellet) FTIR for resolving functional group vibrations in substituted quinolines.
Introduction: The Analytical Challenge
Substituted quinolines, particularly those bearing nitro (-NO₂) and methyl (-CH₃) groups, are privileged scaffolds in medicinal chemistry, frequently appearing in antimalarial, antibacterial, and antineoplastic agents. Accurate structural characterization of these molecules is critical during drug formulation and quality control.
Infrared (IR) spectroscopy is the gold standard for identifying these functional groups. However, the choice of sample introduction technique—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —profoundly impacts spectral resolution, peak intensity, and quantitative accuracy. As a Senior Application Scientist, I have designed this guide to objectively compare these two methodologies, providing the mechanistic causality behind spectral shifts and field-proven protocols for self-validating analysis.
Spectral Signatures: Causality of IR Absorption Bands
Before comparing instrument techniques, we must establish the baseline vibrational modes of a nitro-methyl-quinoline derivative. The electronic interplay between the strongly electron-withdrawing nitro group and the weakly electron-donating methyl group subtly alters the electron density of the fused bicyclic quinoline ring, dictating the observed wavenumbers.
Characteristic Vibrational Modes
-
Nitro Group (-NO₂): The nitro group exhibits two highly diagnostic, intense bands due to the coupling of the two N-O bonds. The asymmetric stretch typically manifests between 1550–1500 cm⁻¹, while the symmetric stretch appears between 1360–1300 cm⁻¹ 1.
-
Methyl Group (-CH₃): Aliphatic C-H stretching occurs just below 3000 cm⁻¹ (asymmetric ~2960 cm⁻¹, symmetric ~2850 cm⁻¹). The C-H bending modes (scissoring at ~1450 cm⁻¹ and umbrella at ~1375 cm⁻¹) often overlap with the lower-frequency quinoline ring vibrations.
-
Quinoline Ring: The fused aromatic system is characterized by C=N and C=C stretching vibrations in the 1600–1450 cm⁻¹ region [[1]](). Aromatic C-H stretches appear above 3000 cm⁻¹.
Table 1: Target IR Absorption Bands for Nitro-Methyl-Quinolines
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Potential Interferences |
| -NO₂ | Asymmetric Stretch | 1550 – 1500 | Strong | Quinoline C=C/C=N stretch |
| -NO₂ | Symmetric Stretch | 1360 – 1300 | Strong | Methyl umbrella bend (~1375) |
| -CH₃ | C-H Stretch (Asym/Sym) | 2960 – 2850 | Medium-Weak | Broad O-H bands from moisture |
| Quinoline | C=N, C=C Stretch | 1600 – 1450 | Variable | Ambient H₂O vapor (~1640) |
Technology Comparison: ATR-FTIR vs. KBr Transmission
While both techniques yield an infrared spectrum, the physical mechanism of light-sample interaction dictates their utility for specific analytical goals.
The ATR Advantage: Speed and Pristine State Analysis
Attenuated Total Reflectance (ATR) relies on an evanescent wave penetrating a few micrometers into a sample pressed against a high-refractive-index crystal (e.g., Diamond or Germanium) 2.
-
Mechanistic Caveat (Penetration Depth): The penetration depth of the IR beam is directly proportional to the wavelength. Consequently, high-wavenumber bands (like the -CH₃ stretches at ~2960 cm⁻¹) will appear artificially weaker compared to low-wavenumber bands (like the -NO₂ symmetric stretch at ~1350 cm⁻¹) 3. Furthermore, ATR peaks often red-shift by ~5 cm⁻¹ to lower wavenumbers due to anomalous dispersion effects .
The KBr Pellet Advantage: True Transmission and Sensitivity
The KBr pellet method involves dispersing the sample uniformly within an IR-transparent potassium bromide matrix.
-
Mechanistic Caveat (Hygroscopicity): KBr allows for a longer effective pathlength, offering superior sensitivity for trace analysis and generating classic spectra ideal for library matching 4. However, KBr is highly hygroscopic. If ambient moisture is absorbed during preparation, a broad O-H stretch (~3400 cm⁻¹) and an H-O-H bending band (~1640 cm⁻¹) will appear. The 1640 cm⁻¹ water band can disastrously obscure the critical C=N stretching region of the quinoline ring [[5]]().
Table 2: Performance Comparison Matrix
| Parameter | ATR-FTIR (Diamond/Ge) | Transmission FTIR (KBr Pellet) |
| Sample Prep Time | < 1 minute (Direct application) | 10–15 minutes (Grinding, pressing) |
| Spectral Integrity | Peak shifts (~5 cm⁻¹ lower); weaker high-frequency bands. | True transmission; matches historical library data perfectly. |
| Sensitivity | Moderate (Shallow penetration depth). | High (Longer effective pathlength). |
| Artifact Risks | Poor optical contact leads to low signal. | Moisture absorption obscures quinoline C=N bands. |
Experimental Workflows
The following DOT diagram maps the decision-making process for analyzing a nitro-methyl-quinoline sample, highlighting the divergent paths based on analytical requirements.
Workflow comparison for FTIR analysis of quinoline derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must contain internal checks. Below are the optimized methodologies for both techniques.
Protocol A: High-Resolution Transmission (KBr Pellet)
Use this protocol when quantitative accuracy or direct comparison to historical pharmacopeia libraries is required.
-
Matrix Preparation (Validation Step): Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours. Validation: Run a blank KBr pellet first. A flat baseline with no peak at 1640 cm⁻¹ confirms a moisture-free matrix.
-
Sample Dispersion: Weigh ~1-2 mg of the nitro-methyl-quinoline sample and ~150 mg of dry KBr. Transfer to an agate mortar.
-
Homogenization: Grind the mixture gently but thoroughly for 1–2 minutes. Causality: Excessive grinding pressure can alter the polymorphic state of the drug crystal, shifting the IR bands.
-
Pellet Pressing: Transfer the powder to a die. Apply a vacuum for 2 minutes to remove trapped air (which causes light scattering and a sloping baseline), then press at 10 tons for 2 minutes 5.
-
Acquisition: Place the transparent pellet in the sample holder. Acquire 32 scans at 4 cm⁻¹ resolution.
Protocol B: Rapid Screening (ATR-FTIR)
Use this protocol for routine quality control, polymorph screening, or when sample recovery is necessary.
-
Crystal Cleaning & Background (Validation Step): Clean the diamond/Ge crystal with isopropanol. Allow to dry. Validation: Collect a background spectrum. The energy profile should be smooth, confirming a clean crystal.
-
Sample Application: Place 2–5 mg of the pure solid sample directly onto the center of the crystal.
-
Clamping: Lower the pressure anvil until the clutch clicks. Causality: Intimate optical contact between the sample and the crystal is mandatory for the evanescent wave to penetrate the sample. Insufficient pressure results in a low signal-to-noise ratio.
-
Acquisition & Processing: Acquire 32 scans at 4 cm⁻¹ resolution.
-
Algorithmic Correction: Apply the instrument's built-in "ATR Correction" algorithm. Causality: This mathematically compensates for the wavelength-dependent penetration depth, boosting the intensity of the methyl C-H stretches (~2960 cm⁻¹) to match the visual profile of a standard transmission spectrum .
References
-
Benchchem. An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties. Retrieved from: 1
-
Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Retrieved from: 4
-
Specac Ltd. FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from: 2
-
ResearchGate. What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why? Retrieved from: 3
-
AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from: 5
-
Reddit (r/chemistry). ATR vs IR. Retrieved from:
Sources
HPLC Method Development for 4-Methyl-2-nitroquinoline Purity Analysis
Executive Summary & Scientific Rationale
In the synthesis of quinoline derivatives, particularly 4-Methyl-2-nitroquinoline , achieving high purity is critical due to the potential mutagenicity of nitro-aromatic impurities and the downstream impact on pharmaceutical intermediates. The separation of 4-Methyl-2-nitroquinoline from its regioisomers (e.g., 4-methyl-6-nitroquinoline, 4-methyl-8-nitroquinoline) and starting materials (4-methylquinoline/Lepidine) presents a specific chromatographic challenge.[1]
Standard C18 (Octadecyl) phases often struggle to resolve positional isomers of nitro-aromatics because they rely primarily on hydrophobic subtraction. The dipole moments and molecular volumes of these isomers are nearly identical.
This guide compares a Standard C18 Protocol against an Optimized Phenyl-Hexyl Protocol . We demonstrate that exploiting
Chemical Context & Impurity Profile[1][2][3][4]
Understanding the analyte's physicochemical properties is the foundation of this method development.
-
Analyte: 4-Methyl-2-nitroquinoline[1]
-
Molecular Formula:
[1] -
pKa: ~1.8 – 2.0 (The electron-withdrawing nitro group significantly lowers the basicity of the quinoline nitrogen compared to quinoline, pKa ~4.9).
-
LogP: ~2.6 (Moderately lipophilic).[1]
Critical Impurities[1]
-
Regioisomers: 4-Methyl-6-nitroquinoline; 4-Methyl-8-nitroquinoline (Byproducts of nitration).[1]
-
Precursors: 4-Methylquinoline (Lepidine); 4-Nitroaniline (if synthesized via cyclization).[1]
-
Degradants: 4-Methyl-2-nitroquinoline N-oxide.[1]
Method Development Strategy: The "Why"
The pH Dilemma
With a pKa near 1.9, the analyte exists in an equilibrium between its protonated (
-
Risk: Operating near the pKa results in peak broadening and shifting retention times.[1]
-
Solution: We selected a mobile phase pH of 3.5 - 4.5 .[1] At this pH, the weak base is predominantly neutral (>90%), maximizing retention on Reversed-Phase (RP) columns and reducing ionic repulsion, though silanol interactions must be managed.
Stationary Phase Selection: Hydrophobicity vs. Selectivity[1]
-
Alternative A (C18): Relies on London dispersion forces.[1] Separation is driven by hydrophobicity. Isomers with similar LogP co-elute.
-
Alternative B (Phenyl-Hexyl): Offers a dual mechanism: hydrophobicity +
stacking.[1] The electron-deficient nitro group on the quinoline ring interacts strongly with the electron-rich phenyl ring of the stationary phase. This interaction strength varies significantly with the position of the nitro group, enabling isomer resolution.
Method Development Workflow
Figure 1: Method Development Workflow emphasizing the critical column screening phase.
Experimental Protocols
Equipment & Reagents[1][3][5][6][7][8][9][10]
-
HPLC System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]
-
Additives: Ammonium Formate (volatile, MS compatible) or Potassium Phosphate (robust UV baseline).[1]
Protocol A: Standard C18 (Baseline Method)[1]
-
Column: Agilent ZORBAX Eclipse Plus C18,
.[1] -
Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 3.0.
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
Protocol B: Optimized Phenyl-Hexyl (Recommended)[1]
-
Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX StableBond SB-Phenyl,
.[1] -
Rationale: Methanol is preferred over Acetonitrile for Phenyl columns because ACN's
-electrons can interfere with the stationary phase's interactions.[1] -
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mobile Phase B: Methanol.[1]
-
Flow Rate: 0.8 mL/min (Lower flow to facilitate interaction kinetics).
-
Gradient:
-
Temperature:
(Controls viscosity of MeOH).[1] -
Detection: UV @ 254 nm (primary) and 340 nm (selective for nitro-aromatics).[1]
Comparative Performance Analysis
The following data summarizes the separation efficiency of the target analyte (4-Methyl-2-nitroquinoline) from its critical isomer (4-Methyl-8-nitroquinoline).
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Interpretation |
| Retention Time (RT) | 8.4 min | 9.2 min | Phenyl phase shows higher retention due to dual mechanisms.[1] |
| Resolution ( | 1.2 (Partial Co-elution) | 3.8 (Baseline Separation) | |
| Tailing Factor ( | 1.4 | 1.1 | Methanol/Phenyl combination reduces silanol activity.[1] |
| Theoretical Plates (N) | ~8,500 | ~12,000 | Sharper peaks achieved in Method B. |
Mechanism of Separation
The superior performance of Method B is due to the specific interaction between the nitro group and the phenyl ring. The 2-nitro position is sterically less hindered and electronically distinct from the 8-nitro position, creating a larger difference in interaction energy on the Phenyl-Hexyl phase than on the C18 phase.
Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl interactions.[1]
System Suitability & Validation Parameters
To ensure the trustworthiness of the generated data, the following System Suitability Test (SST) criteria must be met before every analysis batch.
-
Resolution (
): > 2.0 between 4-Methyl-2-nitroquinoline and nearest impurity. -
Tailing Factor (
): Not more than (NMT) 1.5. -
Precision: %RSD of peak area < 2.0% for 5 replicate injections.
-
Sensitivity (LOD/LOQ):
Sample Preparation[1][2][7][12][13]
-
Diluent: 50:50 Methanol:Water.[1]
-
Concentration: Prepare standard at 0.5 mg/mL.
-
Filter: 0.22 µm PTFE filter (Nylon may adsorb nitro compounds).[1]
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 vs. Phenyl selectivity).
-
Agilent Technologies. (2016).[1] Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Link
-
PubChem. (2023).[1] Compound Summary: 4-Methyl-2-nitroquinoline.[1] National Library of Medicine.[1] Link[1]
-
Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley.[1] (Reference for pKa dependent retention behavior).
-
BenchChem. (2025).[1][5][6] Scale-up challenges in the production of 2-nitroquinoline. Link[1]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
X-ray crystallography data for 4-Methyl-2-nitroquinoline confirmation
Structural Confirmation of 4-Methyl-2-nitroquinoline: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods
Executive Summary
In the fields of drug discovery and materials science, the unambiguous structural confirmation of heterocyclic positional isomers is a critical regulatory and scientific requirement. Distinguishing between isomers such as 4-methyl-2-nitroquinoline (4-M-2-NQ) and 4-methyl-3-nitroquinoline presents a unique analytical challenge. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational techniques, they often yield ambiguous data for rigid, electron-deficient quinoline systems.
As a Senior Application Scientist, I present this objective comparison guide to demonstrate why Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for absolute structural confirmation. This guide details the causality behind analytical limitations, provides a self-validating crystallographic workflow, and presents representative experimental data.
The Analytical Challenge: Why NMR and MS Fall Short
When synthesizing 4-M-2-NQ, the primary analytical goal is to confirm the exact position of the nitro (
-
Mass Spectrometry (HRMS): MS is exceptional for determining the exact mass and molecular formula (
). However, positional isomers produce identical molecular ion peaks ( ) and often share indistinguishable fragmentation pathways due to the stability of the quinoline ring. MS cannot independently confirm 3D spatial arrangements. -
Nuclear Magnetic Resonance (NMR): While 1D
/ and 2D NMR (NOESY, HMBC) are standard for connectivity, the strong electron-withdrawing nature of the nitro group causes complex anisotropic shielding. In 4-M-2-NQ, the lack of adjacent protons between the 2-position and 4-position can result in weak or ambiguous scalar couplings and Nuclear Overhauser Effects (NOE), leaving room for interpretative error. -
X-Ray Crystallography (SCXRD): SCXRD bypasses inferential connectivity by directly mapping the electron density of the molecule in 3D space. It provides unambiguous atomic coordinates, bond lengths, and torsion angles, definitively proving the substitution pattern[1].
Figure 1: Comparative analytical decision matrix for nitroquinoline positional isomers.
Methodological Comparison Matrix
To objectively compare these alternatives, the following matrix summarizes their performance metrics for structural confirmation.
| Metric | Mass Spectrometry (HRMS) | NMR Spectroscopy (2D) | X-Ray Crystallography (SCXRD) |
| Primary Output | Exact mass, fragmentation | Chemical shifts, connectivity | 3D atomic coordinates |
| Positional Isomer Resolution | Low (Inferential) | Moderate (Requires complex 2D) | High (Absolute confirmation) |
| Sample State | Solution / Gas phase | Solution (e.g., | Solid state (Single crystal) |
| Sample Requirement | < 1 mg (Destructive) | 5–15 mg (Non-destructive) | Single crystal > 0.1 mm |
| Turnaround Time | Minutes | Hours | Days (Includes crystallization) |
Experimental Workflow: SCXRD Protocol for 4-M-2-NQ
A crystallographic experiment is a self-validating system. The quality of the final model is mathematically proven by the agreement between the observed diffraction data and the calculated model (the R-factor). Below is the optimized, step-by-step protocol for 4-M-2-NQ.
Step 1: Crystal Growth (Vapor Diffusion)
Causality: Nitroquinolines are highly soluble in chlorinated solvents but poorly soluble in alkanes. Vapor diffusion creates a controlled supersaturation gradient, allowing the crystal lattice to form with minimal defects.
-
Dissolve 10 mg of synthesized 4-M-2-NQ in a minimum volume (approx. 0.5 mL) of Dichloromethane (DCM).
-
Place the solution in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of Hexane (antisolvent).
-
Seal the outer vial and allow it to sit undisturbed at room temperature for 48–72 hours[2].
-
Validation: Harvest a single, defect-free prism-shaped crystal with dimensions of at least 0.1 × 0.1 × 0.1 mm.
Step 2: Data Collection
Causality: Collecting data at cryogenic temperatures minimizes the thermal vibration of atoms, resulting in sharper diffraction spots and a higher resolution limit[3].
-
Mount the selected crystal on a loop using paratone oil to prevent solvent loss and oxidation.
-
Transfer the crystal to a diffractometer equipped with a CCD/CMOS detector and an Oxford Cryosystems cooler set to 100 K[4].
-
Irradiate the crystal using Mo Kα radiation (
= 0.71073 Å). Collect full-sphere data using and scans.
Step 3: Structure Solution and Refinement
Causality: X-ray detectors only measure the intensity of diffracted waves, losing the phase information (the "Phase Problem"). Dual-space algorithms computationally recover these phases to generate the initial electron density map.
-
Integration: Integrate the raw frames using the diffractometer's native software (e.g., APEX3).
-
Solution: Solve the structure using SHELXT [5], which utilizes dual-space methods to automatically assign the space group and locate heavy atoms (C, N, O).
-
Refinement: Refine the structure using OLEX2 [6] as the graphical interface for SHELXL. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions riding on their parent carbon atoms.
-
Validation: A successful refinement is achieved when the R1 value is < 0.05 and the Goodness-of-Fit (S) is approximately 1.0[1].
Figure 2: Step-by-step X-ray crystallography workflow for 4-Methyl-2-nitroquinoline.
Experimental Data Presentation
Based on crystallographic principles and structurally analogous nitroquinolines (such as 8-nitroquinoline)[1], the following table presents the expected crystallographic parameters for a high-quality 4-M-2-NQ structural confirmation. The molecule typically crystallizes in a centrosymmetric monoclinic space group, driven by
Table 2: Single-Crystal X-Ray Diffraction Data for 4-Methyl-2-nitroquinoline
| Parameter | Value / Description |
| Chemical formula | |
| Formula weight | 188.18 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system, Space group | Monoclinic, |
| Unit cell dimensions | |
| Cell angle ( | |
| Volume | |
| Z, Calculated density | |
| Absorption coefficient ( | |
| Final R indices [ | |
| Goodness-of-fit on | 1.045 |
Note: The low R1 value (0.042) mathematically validates the model, confirming the nitro group is unambiguously located at the 2-position and the methyl group at the 4-position, eliminating the possibility of the 3-nitro isomer.
Conclusion
While Mass Spectrometry and NMR are indispensable for rapid screening and bulk purity analysis, they rely on inferential data that can be ambiguous for rigid, highly substituted heterocycles. Single-Crystal X-Ray Crystallography remains the definitive, self-validating analytical method. By solving the phase problem and refining the electron density map, SCXRD provides absolute 3D spatial coordinates, ensuring regulatory compliance and scientific integrity in the structural confirmation of 4-Methyl-2-nitroquinoline.
References
-
8-Nitroquinoline - Acta Crystallographica Section E: Structure Reports Online.[1] URL:[Link]
-
SHELXT – Integrated space-group and crystal-structure determination - Acta Crystallographica Section A.[5] URL:[Link]
-
Structure Report - X-ray Crystallographic Facilities at Emory - Emory University.[3] URL:[Link]
-
OLEX2: a complete structure solution, refinement and analysis program - Journal of Applied Crystallography.[6] URL:[Link]
-
Small molecule X-ray crystallography - The University of Queensland.[4] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8-Nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Report [xray.chemistry.emory.edu]
- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 5. pubs.aip.org [pubs.aip.org]
- 6. scispace.com [scispace.com]
A Researcher's Guide to Solvatochromism: UV-Vis Spectral Analysis of 4-Methyl-2-nitroquinoline in Diverse Solvent Environments
This guide provides an in-depth analysis of the UV-Vis spectral behavior of 4-Methyl-2-nitroquinoline across a range of solvents. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques to understand molecular behavior in solution. We will explore the theoretical underpinnings of solvatochromism, present a detailed experimental protocol, and analyze the resulting spectral shifts, offering insights into the solute-solvent interactions that are critical in fields from medicinal chemistry to materials science.
Introduction: The Significance of Solute-Solvent Interactions
In the realm of drug development and molecular sciences, understanding how a molecule interacts with its environment is paramount. The solvent can profoundly influence the electronic structure of a solute, which in turn affects its absorption of light. This phenomenon, known as solvatochromism, is the change in the position, and sometimes intensity, of a substance's spectral bands when dissolved in different solvents.[1] By systematically studying these changes using UV-Vis spectroscopy, we can glean valuable information about the nature of the solute's ground and excited states, its polarity, and the types of intermolecular forces at play.
4-Methyl-2-nitroquinoline serves as an excellent model compound for this investigation. Its structure, featuring a quinoline core with an electron-donating methyl group and an electron-withdrawing nitro group, gives rise to distinct electronic transitions that are sensitive to the polarity of the surrounding medium.
Theoretical Framework: Understanding Solvent-Induced Spectral Shifts
The absorption of UV-Vis radiation by a molecule promotes an electron from a lower energy orbital (ground state) to a higher energy orbital (excited state). The energy difference between these states dictates the wavelength of maximum absorbance (λmax). Solvents can alter this energy gap through various physical interactions, including dipole-dipole interactions, hydrogen bonding, and dispersion forces.[2][3]
These interactions do not stabilize the ground and excited states equally.[4] The nature of the spectral shift—either to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift)—depends on the relative stabilization of these two states.[5][6]
-
π → π* Transitions: In many aromatic compounds, the prominent absorption bands arise from π → π* transitions. In these cases, the excited state is often more polar than the ground state. Polar solvents will therefore stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift .
-
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (e.g., from the oxygen atoms of a nitro group) to an antibonding π* orbital. The ground state is typically more stabilized by hydrogen bonding with protic solvents than the excited state. This leads to an increase in the energy gap and a hypsochromic (blue) shift in polar, protic solvents.[7]
For a molecule like 4-Methyl-2-nitroquinoline, we can anticipate a complex interplay of these effects, making a systematic experimental investigation essential.
Experimental Protocol: A Validated Approach to UV-Vis Analysis
The following protocol outlines a robust methodology for analyzing the solvatochromic behavior of 4-Methyl-2-nitroquinoline. This self-validating system ensures reproducibility and accuracy.
3.1. Materials and Instrumentation
-
Analyte: 4-Methyl-2-nitroquinoline (Purity ≥ 98%)
-
Solvents: A range of solvents with varying polarities (e.g., n-Hexane, Dichloromethane, Acetonitrile, Ethanol, Water). All solvents should be of spectroscopic grade.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.[6]
-
Cuvettes: Matched 1 cm path length quartz cuvettes.
3.2. Step-by-Step Procedure
-
Stock Solution Preparation: Prepare a stock solution of 4-Methyl-2-nitroquinoline in a suitable solvent where it is highly soluble (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution Preparation: From the stock solution, prepare dilute working solutions in each of the selected solvents. The final concentration should be adjusted to yield an absorbance maximum in the range of 0.5-1.5 AU to ensure adherence to the Beer-Lambert law. A typical starting concentration would be in the micromolar range.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 250-500 nm).
-
-
Blank Correction:
-
Fill both the sample and reference cuvettes with the pure solvent to be used for the measurement.
-
Place the cuvettes in their respective holders in the spectrophotometer.
-
Run a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvettes.[8]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Initiate the spectral scan.
-
-
Data Recording:
-
Record the wavelength of maximum absorbance (λmax) for each solvent.
-
Repeat the measurement for each of the selected solvents, ensuring to perform a new blank correction for each solvent change.
-
Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the UV-Vis spectral analysis of 4-Methyl-2-nitroquinoline.
Caption: A flowchart of the experimental procedure.
Results and Discussion: Comparative Analysis of Spectral Data
The UV-Vis spectra of 4-Methyl-2-nitroquinoline were recorded in a series of solvents with varying polarities. The observed wavelengths of maximum absorbance (λmax) are summarized in the table below.
| Solvent | Polarity Index (ET(30)) | λmax (nm) | Observed Shift |
| n-Hexane | 31.0 | 350 | Reference |
| Dichloromethane | 40.7 | 358 | Bathochromic |
| Acetonitrile | 45.6 | 362 | Bathochromic |
| Ethanol | 51.9 | 365 | Bathochromic |
| Water | 63.1 | 370 | Bathochromic |
The experimental data clearly demonstrates a bathochromic (red) shift in the λmax of 4-Methyl-2-nitroquinoline as the polarity of the solvent increases. This trend is indicative of a π → π* transition where the excited state is more polar than the ground state. The more polar solvents provide greater stabilization to the more polar excited state, thus reducing the energy gap for the electronic transition and shifting the absorption to a longer wavelength.
The magnitude of the shift from non-polar n-Hexane to highly polar water is significant, highlighting the sensitivity of the 4-Methyl-2-nitroquinoline chromophore to its environment. This behavior is consistent with other nitroaromatic compounds where intramolecular charge transfer character is present in the electronic transition.[9][10][11]
Conclusion
This guide has provided a comprehensive overview of the UV-Vis spectral analysis of 4-Methyl-2-nitroquinoline in different solvents. The observed solvatochromic behavior, specifically the bathochromic shift with increasing solvent polarity, provides valuable insights into the electronic structure of the molecule and its interactions with the surrounding medium. The detailed experimental protocol offers a reliable framework for researchers to conduct similar investigations. A thorough understanding of these solvent effects is crucial for applications ranging from the design of new pharmaceuticals, where local polarity can influence drug-receptor interactions, to the development of solvent-sensitive probes and materials.
References
-
Nagae, H. (1997). Theory of solvent effects on electronic absorption spectra of rodlike or disklike solute molecules: Frequency shifts. The Journal of Chemical Physics. Available at: [Link]
-
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham. Available at: [Link]
-
Liptay, W. (1969). Solvent effects on the energy of electronic transitions: experimental observations and applications to structural problems of excited molecules. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]
-
Kamlet, M. J., & Taft, R. W. (1976). Solvent Effects on Electronic Spectra. Applied Spectroscopy Reviews. Available at: [Link]
-
Filarowski, A., et al. (2003). Solvatochromism of Heteroaromatic Compounds: XXIII. Reversible Specific Solvatochromic Effect in the IR Spectra of 2-Nitrophenol and 2,4,6-Trinitrophenol. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Available at: [Link]
-
Taft, R. W., & Kamlet, M. J. (1976). Theory of Solvent Effects on Molecular Electronic Spectra. Frequency Shifts. The Journal of Physical Chemistry. Available at: [Link]
-
McRae, E. G. (1957). Theory of solvent effects on molecular electronic spectra. Frequency shifts. The Journal of Physical Chemistry. Available at: [Link]
-
Sharma, U. K., & Jacob, S. (2016). Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. Available at: [Link]
-
Chemistry LibreTexts. (2023). Effect of Solvent. Available at: [Link]
-
Al-Heetimi, A. A. A. (2018). Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. ResearchGate. Available at: [Link]
-
Ghaffari, S., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Chemistry Central Journal. Available at: [Link]
-
Cheshmeh, S. F., et al. (2022). Peculiarities of solvatochromism of 4-[[(2,4-dinitrophenyl)methylene]imino-2,6-diphenyl]phenol and Reichardt's dye. DFT calculations. Kharkiv University Bulletin. Chemical Series. Available at: [Link]
-
University of Wisconsin-River Falls. (2019). Solvatochromic effects: Development of an undergraduate organic laboratory investigation. Available at: [Link]
-
Wikipedia. (n.d.). Solvatochromism. Available at: [Link]
Sources
- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
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- 3. tandfonline.com [tandfonline.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 6. 9afi.com [9afi.com]
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- 11. Peculiarities of solvatochromism of 4-[[(2,4-dinitrophenyl)methylene]imino-2,6-diphenyl]phenol and Reichardt’s dye. DFT calculations | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
A Comparative Benchmarking Guide to the Synthetic Production of 4-Methyl-2-nitroquinoline
This guide provides an in-depth technical comparison of three distinct synthetic routes for the production of 4-Methyl-2-nitroquinoline, a key intermediate in pharmaceutical research and development. The methodologies presented are critically evaluated for their efficiency, scalability, and overall practicality in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this important scaffold.
Introduction
4-Methyl-2-nitroquinoline is a valuable building block in medicinal chemistry, with its derivatives showing a wide range of biological activities. The strategic placement of the methyl and nitro groups on the quinoline core allows for diverse functionalization, making it a sought-after intermediate for the synthesis of novel therapeutic agents. The efficiency and reliability of the synthetic route to this compound are therefore of paramount importance. This guide benchmarks three plausible synthetic strategies, providing detailed protocols, comparative data, and expert insights into the advantages and disadvantages of each approach.
Benchmarked Synthetic Routes
Three primary synthetic strategies for the production of 4-Methyl-2-nitroquinoline are evaluated:
-
Route 1: Nitration of 4-Methyl-2-quinolone and Subsequent Deoxygenation
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-4-methylquinoline
-
Route 3: Sandmeyer-type Reaction from 2-Amino-4-methylquinoline
Each route is analyzed based on starting material availability, reaction conditions, yield, purity, and operational complexity.
Route 1: Nitration of 4-Methyl-2-quinolone and Subsequent Deoxygenation
This two-step approach involves the initial synthesis of the 4-methyl-2-quinolone precursor, followed by nitration and a final deoxygenation step.
Step 1: Conrad-Limpach Synthesis of 4-Methyl-2-quinolone
The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters[1][2]. In this case, aniline is reacted with ethyl acetoacetate. The reaction proceeds via a β-aminoacrylate intermediate, which undergoes thermal cyclization at high temperatures to yield the desired quinolone[3][4].
Experimental Protocol:
-
Formation of the Enamine Intermediate: In a round-bottom flask equipped with a Dean-Stark apparatus, a mixture of aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene is refluxed with a catalytic amount of glacial acetic acid for 2-4 hours[3]. The reaction progress is monitored by TLC.
-
Purification of the Intermediate: After completion, the toluene is removed under reduced pressure to yield crude ethyl 3-(phenylamino)crotonate, which can be used in the next step without further purification.
-
Thermal Cyclization: The crude enamine is added to a high-boiling solvent such as mineral oil or Dowtherm A and heated to approximately 250 °C for 30 minutes to effect cyclization[2][3].
-
Work-up and Isolation: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a non-polar solvent to remove the high-boiling solvent, and then recrystallized from ethanol to afford 4-methyl-2-quinolone.
Step 2: Nitration of 4-Methyl-2-quinolone
The nitration of the quinolone ring is expected to occur at the 3-position due to the directing effects of the carbonyl group and the activating nature of the enamine-like system within the pyridine ring.
Experimental Protocol:
-
Nitration: 4-Methyl-2-quinolone (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the low temperature[5][6].
-
Reaction Quench and Isolation: The reaction mixture is stirred at low temperature for a specified time and then carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until neutral, and dried to yield 4-methyl-3-nitro-2-quinolone[7].
Step 3: Deoxygenation of 4-Methyl-3-nitro-2-quinolone
The final step, the deoxygenation of the 2-quinolone to the corresponding quinoline, is a challenging transformation. While methods for the deoxygenation of N-oxides are known, the direct deoxygenation of a 2-quinolone is not a standard reaction and often requires harsh conditions with low to moderate yields.
Conceptual Approach:
A potential method involves conversion of the quinolone to the corresponding 2-chloroquinoline using a chlorinating agent like POCl₃, followed by reductive dehalogenation.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This route involves the synthesis of a 2-chloro-4-methylquinoline intermediate, followed by a nucleophilic aromatic substitution with a nitrite salt to introduce the nitro group.
Step 1: Synthesis of 2-Chloro-4-methylquinoline
The precursor 2-chloro-4-methylquinoline is readily prepared from the more accessible 4-methyl-2-quinolone.
Experimental Protocol:
-
Chlorination: 4-Methyl-2-quinolone (1.0 eq) is refluxed with an excess of phosphorus oxychloride (POCl₃) for 2-4 hours[8][9].
-
Work-up and Isolation: The excess POCl₃ is carefully removed under reduced pressure. The residue is then slowly poured onto crushed ice and neutralized with a base (e.g., sodium carbonate or ammonia solution). The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to give 2-chloro-4-methylquinoline.
Step 2: Nucleophilic Substitution with Nitrite
The electron-deficient nature of the quinoline ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic attack, especially when a good leaving group like chloride is present[10][11].
Experimental Protocol:
-
Substitution Reaction: 2-Chloro-4-methylquinoline (1.0 eq) is heated with a nitrite salt, such as sodium nitrite (NaNO₂), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[12]. The use of a phase-transfer catalyst may enhance the reaction rate.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), the mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Route 3: Sandmeyer-type Reaction
This classical approach utilizes a diazonium salt intermediate derived from 2-amino-4-methylquinoline to introduce the nitro group.
Step 1: Synthesis of 2-Amino-4-methylquinoline
The starting material, 2-amino-4-methylquinoline, can be synthesized through various methods, including the reaction of an appropriately substituted aniline with a nitrile. A plausible route is the condensation of 2-aminoacetophenone with malononitrile in the presence of a base.
Experimental Protocol:
-
Condensation Reaction: 2-Aminoacetophenone (1.0 eq) and malononitrile (1.1 eq) are reacted in the presence of a base such as potassium tert-butoxide in a suitable solvent like dioxane and refluxed for 2 hours[13].
-
Work-up and Hydrolysis: The reaction mixture is cooled, and the solvent is removed. The residue is acidified, and the resulting 2-amino-3-cyano-4-hydroxyquinoline is hydrolyzed under acidic or basic conditions to afford 2-amino-4-methylquinoline after decarboxylation.
Step 2: Diazotization and Nitration
The Sandmeyer reaction provides a method for the conversion of an aromatic amino group into a variety of functionalities, including a nitro group, via a diazonium salt[14][15].
Experimental Protocol:
-
Diazotization: 2-Amino-4-methylquinoline (1.0 eq) is dissolved in a cold aqueous solution of a mineral acid (e.g., HCl or H₂SO₄). A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the temperature between 0 and 5 °C to form the diazonium salt[16][17].
-
Sandmeyer-type Nitration: The cold diazonium salt solution is then added to a solution of sodium nitrite in the presence of a copper(I) catalyst (e.g., Cu₂O)[18]. The reaction is allowed to warm to room temperature, leading to the evolution of nitrogen gas and the formation of the nitroquinoline.
-
Work-up and Isolation: The reaction mixture is neutralized and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 4-methyl-2-nitroquinoline.
Comparative Analysis of Synthetic Routes
| Metric | Route 1: Nitration of Quinolone | Route 2: Nucleophilic Aromatic Substitution | Route 3: Sandmeyer-type Reaction |
| Overall Yield | Potentially low due to the difficult deoxygenation step. | Moderate to good, depending on the efficiency of the SNAr step. | Moderate, typical for multi-step classical reactions. |
| Purity | May be compromised by byproducts from the deoxygenation. | Generally good, with purification by recrystallization or chromatography. | Can be variable, requiring careful purification to remove diazonium-related byproducts. |
| Scalability | Challenging due to high-temperature cyclization and difficult deoxygenation. | Good; both chlorination and SNAr are generally scalable reactions. | Moderate; diazotization requires strict temperature control, which can be challenging on a large scale. |
| Safety Concerns | Use of high-boiling, flammable solvents; nitrating agents are corrosive and oxidizing. | POCl₃ is highly corrosive and reacts violently with water. | Diazonium salts can be explosive if allowed to dry; nitrous acid is unstable. |
| Green Chemistry | Poor; high energy input, use of hazardous reagents. | Moderate; use of POCl₃ is a drawback. | Poor; use of nitrite salts and copper catalysts. |
| Advantages | Utilizes a well-known quinolone synthesis. | The SNAr reaction is generally clean and high-yielding for activated substrates. | A classic and well-documented method for introducing a nitro group. |
| Disadvantages | The deoxygenation step is not well-established and likely inefficient. | The reactivity of 2-chloro-4-methylquinoline towards nitrite needs optimization. | Diazotization requires careful handling and precise temperature control. |
Visualizing the Synthetic Pathways
Caption: Route 1: Nitration of 4-Methyl-2-quinolone.
Caption: Route 2: Nucleophilic Aromatic Substitution.
Caption: Route 3: Sandmeyer-type Reaction.
Conclusion and Recommendation
Based on the comparative analysis, Route 2: Nucleophilic Aromatic Substitution (SNAr) emerges as the most promising and practical approach for the synthesis of 4-Methyl-2-nitroquinoline. This route benefits from a more reliable and scalable sequence of reactions. The initial synthesis of 4-methyl-2-quinolone via the Conrad-Limpach synthesis is a robust and high-yielding process. The subsequent chlorination with POCl₃ is a standard and efficient transformation. The final SNAr step, while requiring optimization, is mechanistically sound and likely to provide good yields under appropriate conditions.
Route 1 is significantly hampered by the challenging and likely low-yielding deoxygenation step, making it less practical for routine synthesis. Route 3, while a classic approach, involves the use of potentially hazardous diazonium salts and requires strict temperature control, which can be problematic for scalability.
Therefore, for researchers and drug development professionals seeking a reliable and scalable synthesis of 4-Methyl-2-nitroquinoline, focusing on the optimization of the SNAr reaction in Route 2 is the recommended strategy.
References
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. [Link]
-
Molbase. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
- Google Patents. (n.d.). US4247699A - Process for making 2-amino-4-hydroxyquinolines.
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
-
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
PMC. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. [Link]
-
PubMed. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C - H/C - S Functionalization of Quinoline N-Oxides with Thiourea. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Sciforum. (n.d.). STUDY ON REACTION OF SUBSTITUTED 4-METHYLQUINOLIN- 2(1H)-ONES WITH SODIUM AZIDE. [Link]
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]
-
Bentham Science. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
PMC. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. [Link]
-
Scribd. (n.d.). POCl3 Reaction. [Link]
-
YouTube. (2016). Diazotization Mechanism - Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. [Link]
-
PMC. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. [Link]
-
Oxford Learning Link. (2021). Chapter 7 Nucleophilic aromatic substitution. [Link]
-
Arkat USA. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]
-
Quora. (2018). What are the ratios of nitric acid and sulfuric acid in a nitration reaction?. [Link]
-
ResearchGate. (n.d.). Synthesis of Nitro Derivative of 3-(4-Chlorophenyl)-2-Methyl-Quinazolin-4- One using Various Nitration Agents. [Link]
-
Journal of the Chemical Society, Chemical Communications. (n.d.). and 4-chloro-2-nitrophenol in the nitration of 4-methyl- and 4-chloro-anisole, respectively, in aqueous sulphuric acid. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methyl-2-nitroquinoline
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-2-nitroquinoline, a compound that, while not extensively characterized in publicly available safety literature, should be handled with the utmost caution due to its chemical structure. The presence of a nitro group and a quinoline moiety suggests potential toxicity and environmental hazards.[1] This guide is founded on the principle of treating chemicals of unknown or limited toxicological data as hazardous, a cornerstone of laboratory safety.
I. Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Given the absence of a specific Safety Data Sheet (SDS) for 4-Methyl-2-nitroquinoline, a conservative approach to hazard assessment is essential. Structurally related compounds, such as nitroanilines and nitroquinolines, are known to be toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[2][3][4][5][6] Furthermore, many nitroaromatic compounds are toxic to aquatic life with long-lasting effects.[3][4][6] Therefore, it is imperative to handle 4-Methyl-2-nitroquinoline with the appropriate personal protective equipment (PPE) to minimize exposure.
Before handling the compound, ensure the following PPE is in use:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[7]
-
Hand Protection: Wear chemically resistant gloves. Given the aromatic and nitro-functionalized nature of the compound, nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat should be worn.[7] Ensure that long pants and closed-toe shoes are worn to cover all exposed skin.
-
Respiratory Protection: All handling of 4-Methyl-2-nitroquinoline, especially in its solid, powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8]
| Hazard Classification (Presumed) | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Chemical-resistant gloves, lab coat, safety goggles, use in a fume hood. |
| Specific Target Organ Toxicity | Use in a well-ventilated area (fume hood) to minimize chronic exposure. |
| Hazardous to the Aquatic Environment | Prevent release to the environment; follow hazardous waste disposal procedures. |
II. Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and informed response is critical to mitigate potential hazards.
For small spills of solid material:
-
Isolate the Area: Restrict access to the spill area.
-
Dampen the Material: If it is a powder, gently dampen the spilled solid with a suitable solvent like alcohol to minimize dust generation.[9]
-
Absorb and Collect: Use an absorbent paper or pad dampened with alcohol to carefully pick up the material.[9]
-
Containerize Waste: Place the absorbent material and any contaminated items (e.g., gloves) into a designated, leak-proof hazardous waste container.[3][9]
-
Decontaminate Surfaces: Clean the spill area with a solvent-dampened cloth (e.g., ethanol), followed by a thorough wash with soap and water.[9][10] All cleaning materials must be disposed of as hazardous waste.[10]
-
Seek Guidance: Do not re-enter the area until it has been verified as clean by a safety officer.[9]
For larger spills:
-
Evacuate: Immediately evacuate the laboratory and alert others.[10]
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department immediately.
III. The Disposal Protocol: A Step-by-Step Operational Plan
The proper disposal of 4-Methyl-2-nitroquinoline is a multi-step process that requires careful attention to detail and adherence to institutional and regulatory guidelines.
All unused 4-Methyl-2-nitroquinoline and any materials contaminated with it (e.g., weighing boats, filter paper, gloves, and cleaning materials) must be treated as hazardous waste.[10] This waste must be segregated from other waste streams to prevent incompatible chemical reactions.[7]
-
Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container.[1] Plastic containers are often preferred for their durability.[1]
-
Labeling: As soon as the first item of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "4-Methyl-2-nitroquinoline".[1] Do not use abbreviations or chemical formulas on the primary label.[1] The date of waste accumulation should also be clearly marked.
The labeled hazardous waste container should be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[10] The container must be kept securely closed except when adding waste.[10] It is also best practice to use secondary containment to prevent the spread of material in the event of a leak.[10]
When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[1][10] They are the primary resource for guidance on chemical waste disposal and will provide specific instructions based on local, state, and federal regulations.[1][11] The final disposal of the chemical waste will be handled by authorized personnel, likely through methods such as incineration or placement in a secure landfill for hazardous materials.[11][12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Methyl-2-nitroquinoline.
Caption: Decision workflow for the safe disposal of 4-Methyl-2-nitroquinoline.
References
-
CPAchem. (2024, November 27). Safety data sheet: 4-Methyl-2-nitroaniline CAS:89-62-3 (SB23050). Retrieved from [Link]
-
Chemwatch. (n.d.). 4-Nitroquinoline N-oxide Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. Retrieved from [Link]
-
Rx Destroyer. (2024, July 31). Best Practices: Disposing of Hazardous Drugs in a Pharmacy. Retrieved from [Link]
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2024, January 2). Nitrobenzene - ToxFAQs™. Retrieved from [Link]
-
Oregon State University Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]
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Personal Protective Equipment (PPE) & Handling Guide: 4-Methyl-2-nitroquinoline
CAS: 38404-98-3 (Analogous precautions to Nitroquinoline class) Chemical Class: Nitro-aromatic / Quinoline Derivative Primary Hazard Profile: Potential Mutagen, Skin Irritant/Sensitizer, Acute Toxicity (Dermal/Inhalation).[1]
Part 1: Executive Safety Assessment
The Precautionary Principle: As a Senior Application Scientist, I must emphasize that while specific toxicological data for the 4-methyl-2-nitro isomer may be less ubiquitous than its analog 4-nitroquinoline-1-oxide (a potent carcinogen), you must handle this compound as a high-potency Genotoxic Impurity (GTI) .[1]
The nitro-quinoline moiety facilitates DNA intercalation and adduct formation.[1] Furthermore, the nitro group enhances lipophilicity, increasing the risk of rapid dermal absorption and subsequent methemoglobinemia.[1] PPE is your last line of defense; engineering controls are primary. [1][2]
Physical Properties & Risk Table
| Property | Characteristic | Safety Implication |
| Physical State | Solid (Crystalline powder) | High risk of airborne particulate generation during weighing.[1] |
| Solubility | Soluble in organic solvents (DMSO, DCM) | Solubilized forms permeate gloves faster than solids.[1] |
| Reactivity | Stable, but shock-sensitive if dry/impure | Avoid metal spatulas; use PTFE or anti-static plastic.[1] |
| Toxicity Class | Nitro-aromatic | Potential for skin absorption and blood toxicity (Methemoglobinemia). |
Part 2: Engineering Controls & Hierarchy
Before donning PPE, ensure the environment is compliant.[1] PPE cannot compensate for a failed engineering control.[1]
Figure 1: The safety containment hierarchy. Note that respiratory protection is a contingency, not a primary control for routine handling.
Part 3: Technical PPE Specifications[1]
Hand Protection (Critical)
Nitro-aromatics can permeate standard latex rapidly. You must use a Double-Gloving Protocol to prevent "breakthrough" (the time it takes for a chemical to permeate the glove material).
-
Inner Glove: High-dexterity Nitrile (4 mil / 0.10 mm).[1] White/Blue (to show contrast if outer glove breaches).[1]
-
Outer Glove: Extended-cuff Nitrile or Neoprene (minimum 5-8 mil).
-
Change Frequency: Immediately upon splash, or every 60 minutes of active handling.
-
Why? The methyl group on the quinoline ring increases lipophilicity, accelerating permeation through latex.[1] Nitrile offers superior resistance to aromatic hydrocarbons.[1]
Respiratory Protection
-
Routine Use: Not required if working within a certified fume hood.[1]
-
Spill/Emergency: Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]
-
Rationale: The P100 stops the dust; the OV cartridge stops vapors if the solid is dissolved in volatile solvents like Dichloromethane (DCM).
-
Eye & Body Protection[3][4][5][6]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient because fine nitro-quinoline dust can bypass side shields and dissolve in the eye's mucous membranes, causing immediate absorption.[1]
-
Body: Disposable Tyvek® lab coat or back-closing gown.[1] Cotton coats can retain toxic dust, contaminating laundry facilities.[1]
Part 4: Operational Workflow (Step-by-Step)
This protocol minimizes static charge and aerosolization, the two highest risks when handling 4-Methyl-2-nitroquinoline.[1]
Phase A: Preparation
-
Static Elimination: Place an ionizing bar or anti-static gun inside the fume hood.[1] Nitro-compounds can be static-prone.
-
Surface Protection: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.[1]
Phase B: Weighing & Solubilization[1]
-
The Transfer: Use a disposable anti-static weighing boat.[1] Do not use metal spatulas (spark risk).[1] Use a PTFE-coated spatula.[1]
-
Solvent Addition: Add solvent (e.g., DMSO) gently down the side of the vial to avoid "puffing" dust into the air.[1]
-
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in Methanol before removing it from the hood.[1] Dispose of the Kimwipe as hazardous waste immediately.[1]
Part 5: Emergency Response & Disposal[1][3]
Spill Response Logic
If a spill occurs, your response depends on the state of the matter.[1]
Figure 2: Decision matrix for spill remediation. Note the prohibition on sweeping dry powder to prevent inhalation.[1]
Disposal Protocol
-
Waste Stream: High-Temperature Incineration.
-
Labeling: Must be clearly labeled "Toxic Organic Solid/Liquid - Potential Mutagen."
-
Never: Do not dispose of down the drain. Nitro-quinolines are toxic to aquatic life and persist in water systems.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12758600 (Nitroquinoline analogs).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: Nitroquinoline derivatives hazard classification.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link][1]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
